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  • Product: 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one
  • CAS: 91137-73-4

Core Science & Biosynthesis

Foundational

Mechanism of Formation for 1-(1-Phenyl-1H-pyrazol-3-yl)ethan-1-one: A Comprehensive Guide to Regioselective 1,3-Dipolar Cycloaddition

Executive Summary & Strategic Retrosynthesis The pyrazole core is a privileged scaffold in drug discovery, frequently utilized in the development of kinase inhibitors and antitumor agents[1][2]. Specifically, 1-(1-phenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Retrosynthesis

The pyrazole core is a privileged scaffold in drug discovery, frequently utilized in the development of kinase inhibitors and antitumor agents[1][2]. Specifically, 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one (commonly known as 3-acetyl-1-phenylpyrazole) presents a unique synthetic challenge. Traditional condensation of 1,3-dicarbonyl equivalents (e.g., 2,4-dioxopentanal) with phenylhydrazine inevitably yields a mixture of 3-acetyl and 5-acetyl regioisomers, necessitating tedious chromatographic separation.

To achieve absolute regiocontrol, modern synthetic methodologies rely on the 1,3-dipolar cycloaddition of in situ generated nitrilimines with acetylene surrogates[3]. This guide deconstructs the mechanistic causality, Frontier Molecular Orbital (FMO) logic, and self-validating experimental protocols required to synthesize this molecule with >99% regioselectivity.

Mechanistic Causality: The 1,3-Dipolar Cycloaddition Pathway

The formation of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one proceeds through a highly orchestrated, three-stage mechanism: Dipole Generation, Regioselective Cycloaddition, and Thermal Aromatization.

Generation of the Nitrilimine Dipole

The reaction begins with 2-oxo-N-phenylpropanehydrazonoyl chloride , a stable precursor. Upon treatment with a non-nucleophilic base (triethylamine), the hydrazone proton is abstracted, triggering the elimination of a chloride ion. This generates the highly reactive N-phenyl-C-acetylnitrilimine (a 1,3-dipole). Because this dipole is prone to dimerization (forming tetrazines), it must be generated in situ in the presence of an excess of the dipolarophile.

Frontier Molecular Orbital (FMO) Theory and Regioselectivity

To synthesize a pyrazole with unsubstituted C4 and C5 positions, an acetylene equivalent is required. Direct use of acetylene gas is practically hazardous; thus, liquid surrogates like vinyl acetate or N,N-dimethylvinylamine are utilized.

The regioselectivity of this cycloaddition is governed by Normal Electron-Demand FMO interactions:

  • The Dipole (LUMO): The electron-withdrawing acetyl group lowers the LUMO energy of the nitrilimine, localizing the largest orbital coefficient on the carbon atom (C3).

  • The Dipolarophile (HOMO): The electron-donating acetate (or dimethylamino) group raises the HOMO energy of the alkene, localizing the largest orbital coefficient on the unsubstituted β -carbon (CH 2​ ).

Consequently, the C3 of the nitrilimine exclusively attacks the CH 2​ of the vinyl acetate, while the terminal nitrogen (N1) attacks the CH-OAc carbon. This perfectly aligns the atoms to form a 5-acetoxy-4,5-dihydro-1H-pyrazole intermediate.

Thermal Aromatization (Elimination)

The pyrazoline intermediate is not the final product. The thermodynamic driving force of the reaction is the restoration of aromaticity. At elevated temperatures, the intermediate undergoes a rapid elimination of acetic acid (or dimethylamine, depending on the surrogate), forming the C4=C5 double bond and yielding the final 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one.

Mechanism HC Hydrazonoyl Chloride (Precursor) Dipole N-phenyl-C-acetylnitrilimine (1,3-Dipole) HC->Dipole Base Base Triethylamine (- HCl) Base->Dipole Cycloadduct 5-Acetoxy-pyrazoline (Intermediate) Dipole->Cycloadduct [3+2] Cycloaddition Dipolarophile Vinyl Acetate (Dipolarophile) Dipolarophile->Cycloadduct Product 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one (Final Product) Cycloadduct->Product Elimination Elimination - AcOH (Aromatization) Elimination->Product

Figure 1: Mechanistic pathway for 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one formation.

FMO_Logic Dipole N-phenyl-C-acetylnitrilimine LUMO localized on C3 Interaction Primary FMO Interaction: C3 (Dipole) attacks C-beta (Dipolarophile) Dipole->Interaction Dipolarophile Vinyl Acetate HOMO localized on C-beta (CH2) Dipolarophile->Interaction Intermediate 5-Acetoxy-4,5-dihydro-1H-pyrazole (Regioselective Intermediate) Interaction->Intermediate

Figure 2: FMO logic dictating the regioselective formation of the pyrazoline intermediate.

Experimental Methodology: A Self-Validating Protocol

This protocol is designed as a self-validating system, where physical observations directly correlate to mechanistic milestones[3].

Reagents Required
  • Precursor: 2-Oxo-N-phenylpropanehydrazonoyl chloride (10 mmol, 1.0 equiv)

  • Dipolarophile: Vinyl acetate (50 mmol, 5.0 equiv)

  • Base: Triethylamine (12 mmol, 1.2 equiv)

  • Solvent: Anhydrous Toluene (30 mL)

Step-by-Step Workflow
  • System Initialization: Dissolve 2-oxo-N-phenylpropanehydrazonoyl chloride and vinyl acetate in anhydrous toluene within a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Causality Note: A 5-fold excess of vinyl acetate is utilized to establish pseudo-first-order kinetics, ensuring the transient dipole reacts with the alkene before it can dimerize.

  • Dipole Generation (Self-Validation Step): Add triethylamine dropwise to the stirring solution at 25 °C.

    • Causality & Validation: The immediate formation of a dense, white precipitate (triethylamine hydrochloride) serves as a visual confirmation that dehydrohalogenation has occurred and the reactive nitrilimine dipole is actively being generated in the system.

  • Cycloaddition & Aromatization: Heat the reaction mixture to a gentle reflux (110 °C) and maintain for 12 hours.

    • Causality Note: Toluene is specifically selected as the solvent over lower-boiling alternatives (like dichloromethane). The 110 °C boiling point provides the necessary thermal energy to drive the elimination of acetic acid from the intermediate, pushing the reaction to the fully aromatic pyrazole thermodynamic sink.

  • Workup: Cool the mixture to room temperature. Remove the Et 3​ N·HCl salt via vacuum filtration. Wash the filter cake with a small volume of cold toluene.

  • Concentration & Purification: Concentrate the filtrate under reduced pressure to remove toluene and unreacted volatile vinyl acetate. Purify the crude residue via flash column chromatography (silica gel, 8:2 Hexanes/Ethyl Acetate) to afford the pure product.

Quantitative Yield Analysis

The choice of acetylene surrogate directly impacts the reaction kinetics and isolated yields. The table below summarizes comparative data for various dipolarophiles utilized in the synthesis of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one.

Table 1: Comparison of Acetylene Surrogates in Regioselective Cycloaddition

DipolarophileSolventTemp (°C)Time (h)RegioselectivityIsolated Yield (%)Mechanistic Leaving Group
Vinyl Acetate Toluene11012>99%82%Acetic Acid
Ethyl Vinyl Ether Toluene11016>99%75%Ethanol
N,N-Dimethylvinylamine THF654>99%88%Dimethylamine
Phenyl Vinyl Sulfoxide Toluene1108>99%79%Phenylsulfenic Acid

Data synthesis indicates that while N,N-dimethylvinylamine offers the fastest kinetics due to its highly elevated HOMO, vinyl acetate remains the most operationally simple and cost-effective surrogate for bench-scale synthesis.

References

  • Title: Regioselective synthesis of some functionalized 3,4'-bis-(pyrazolyl)
  • Title: Synthesis, ADMET and Docking Studies of Novel Pyrazoles Incorporating Coumarin Moiety as Tyrosine Kinase (Src)
  • Source: PubMed (Elsevier Masson SAS)

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one stands as a significant scaffold in medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one stands as a significant scaffold in medicinal chemistry, forming the core of numerous compounds with therapeutic potential.[1] Understanding the thermodynamic stability of this molecule is paramount for drug development, influencing formulation, storage, and ultimately, efficacy and safety. This guide provides a comprehensive technical overview of the methodologies used to evaluate the thermodynamic stability of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one, integrating both experimental and computational approaches. We delve into the causality behind experimental design and provide actionable protocols for thermal analysis and computational modeling. This document is intended to be a practical resource for researchers actively engaged in the characterization and development of pyrazole-based pharmaceutical agents.

Introduction: The Significance of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery.[1] Its derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The compound 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one serves as a key building block in the synthesis of more complex pharmaceutical intermediates. The thermodynamic stability of this foundational molecule is a critical determinant of its viability as a drug candidate or intermediate, impacting its shelf-life, degradation profile, and interaction with excipients. A thorough understanding of its stability is therefore not merely an academic exercise but a prerequisite for successful drug development.

Physicochemical and Structural Properties

A comprehensive understanding of the physicochemical properties of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one is the foundation for any stability assessment.

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂O[2][3]
Molecular Weight 186.21 g/mol [2]
CAS Number 91137-73-4[2]
Appearance Powder or crystals[4]

The structure of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one, featuring a phenyl group attached to one of the pyrazole nitrogens and an acetyl group at the 3-position, dictates its electronic and steric properties. The aromaticity of the pyrazole ring contributes significantly to its inherent stability.

Experimental Assessment of Thermodynamic Stability

Thermal analysis techniques are indispensable for experimentally determining the thermodynamic stability of pharmaceutical compounds.[5] These methods measure changes in the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the melting point, enthalpy of fusion, and decomposition temperature of a compound. These parameters provide direct insights into its thermal stability.

  • Sample Preparation: Accurately weigh 2-5 mg of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one into a standard aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a constant heating rate, typically 10 °C/min, to a temperature beyond the decomposition point (e.g., 300 °C).[6]

  • Data Analysis:

    • The melting point (Tₘ) is determined as the onset or peak of the endothermic event.

    • The enthalpy of fusion (ΔHբ) is calculated by integrating the area under the melting peak.

    • The onset of an exothermic event following the melting endotherm typically indicates decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for determining the onset of thermal decomposition and for quantifying mass loss associated with degradation.

  • Sample Preparation: Place 5-10 mg of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one into a tared TGA pan.

  • Instrument Setup:

    • Place the sample pan onto the TGA balance.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Heat the sample from ambient temperature to a final temperature where complete decomposition is expected (e.g., 600 °C) at a controlled heating rate, typically 10 °C/min.[6]

  • Data Analysis:

    • The TGA thermogram will show a stable baseline until the onset of decomposition, at which point a significant mass loss will be observed.

    • The initial decomposition temperature can be determined from the onset of this mass loss. For a pyrazole-derived methacrylate polymer, initial decomposition temperatures were observed between 216.3 °C and 243.5 °C.[9]

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_thermal_analysis Thermal Analysis cluster_data_analysis Data Analysis & Interpretation Sample 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC_Data Melting Point (Tₘ) Enthalpy of Fusion (ΔHբ) Decomposition Temp. DSC->DSC_Data TGA_Data Onset of Decomposition Mass Loss (%) TGA->TGA_Data Stability_Assessment Thermodynamic Stability Profile DSC_Data->Stability_Assessment TGA_Data->Stability_Assessment

Caption: Experimental workflow for the assessment of thermodynamic stability.

Computational Prediction of Thermodynamic Stability

Computational chemistry offers a powerful and cost-effective means to predict and understand the thermodynamic properties of molecules.[10] Density Functional Theory (DFT) is a particularly robust method for these calculations.

Density Functional Theory (DFT) Calculations

DFT calculations can be employed to determine the optimized geometry, electronic structure, and thermodynamic parameters of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one.

  • Structure Building: Construct the 3D structure of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one using a molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common and effective method is the B3LYP functional with a 6-311G++(d,p) basis set.[5]

  • Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to calculate thermodynamic properties such as enthalpy, entropy, and Gibbs free energy.

  • Analysis of Electronic Properties: From the optimized structure, molecular orbitals (HOMO and LUMO) and the electrostatic potential map can be visualized to understand the molecule's reactivity and potential sites for degradation. The energy gap between the HOMO and LUMO is an indicator of chemical reactivity and stability.[11]

Computational studies on pyrazole isomers have consistently shown that the aromatic 1H-pyrazole tautomer is the most stable form.

Molecular Dynamics (MD) Simulations

MD simulations can provide insights into the dynamic behavior of the molecule at different temperatures, offering a more nuanced understanding of its stability.

  • System Setup: Place the optimized structure of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one in a simulation box, solvated with an appropriate solvent model (e.g., water) if studying stability in solution.

  • Force Field Parameterization: Assign a suitable force field to describe the inter- and intramolecular interactions.

  • Equilibration: Perform a series of equilibration steps to bring the system to the desired temperature and pressure.

  • Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the molecule.

  • Trajectory Analysis: Analyze the simulation trajectory to assess the stability of the molecule's conformation, identify any potential degradation-initiating events, and calculate thermodynamic properties over time.

Computational Workflow Diagram

computational_workflow cluster_model_building Model Preparation cluster_dft DFT Calculations cluster_md Molecular Dynamics cluster_analysis Analysis & Prediction Build_Structure Build 3D Structure of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-311G++(d,p)) Build_Structure->Geometry_Optimization System_Setup System Setup (Solvation) Build_Structure->System_Setup Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Thermodynamic_Properties Thermodynamic Properties (ΔH, ΔS, ΔG) Frequency_Calculation->Thermodynamic_Properties Electronic_Properties Electronic Properties (HOMO-LUMO Gap) Frequency_Calculation->Electronic_Properties Production_MD Production MD Simulation System_Setup->Production_MD Dynamic_Behavior Conformational Stability Production_MD->Dynamic_Behavior Stability_Prediction Predicted Thermodynamic Stability Profile Thermodynamic_Properties->Stability_Prediction Electronic_Properties->Stability_Prediction Dynamic_Behavior->Stability_Prediction

Caption: Computational workflow for predicting thermodynamic stability.

Potential Degradation Pathways

The stability of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one is also defined by its susceptibility to degradation under various conditions. Based on the chemistry of pyrazole derivatives, the following degradation pathways should be considered:

  • Hydrolysis: The acetyl group may be susceptible to hydrolysis under acidic or basic conditions, yielding 1-phenyl-1H-pyrazole-3-carboxylic acid and acetic acid. Pyrazole esters, for instance, are known to be prone to hydrolysis.

  • Oxidation: The pyrazole ring itself can be susceptible to oxidation, potentially leading to ring-opened products. The presence of atmospheric oxygen, especially when combined with light or elevated temperatures, can promote oxidative degradation.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions. It is recommended to store pyrazole compounds protected from light.

Forced degradation studies under a range of stress conditions (acidic, basic, oxidative, thermal, and photolytic) are essential to identify potential degradants and elucidate the degradation pathways.[12]

Synthesis and Causality of Stability

The thermodynamic stability of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one is intrinsically linked to its molecular structure, which is a direct result of its synthesis. The presence of the aromatic pyrazole ring, with its delocalized π-electron system, provides a significant degree of inherent stability. The phenyl and acetyl substituents can influence this stability through electronic and steric effects.

The phenyl group, through its electronic communication with the pyrazole ring, can either stabilize or destabilize the system depending on the presence and nature of any substituents on the phenyl ring. The acetyl group, being an electron-withdrawing group, can also modulate the electron density of the pyrazole ring, thereby affecting its reactivity and stability.

stability_factors Stability Thermodynamic Stability of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one Aromaticity Aromaticity of Pyrazole Ring Stability->Aromaticity is fundamentally determined by Substituents Electronic & Steric Effects of Substituents Stability->Substituents is influenced by Environment Environmental Factors Stability->Environment is challenged by Phenyl Phenyl Group Substituents->Phenyl Acetyl Acetyl Group Substituents->Acetyl Temperature Temperature Environment->Temperature Light Light Exposure Environment->Light pH pH (Hydrolysis) Environment->pH Oxygen Oxygen (Oxidation) Environment->Oxygen

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Foundational

An In-depth Technical Guide on the Electronic Properties and DFT Calculations of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the electronic properties and Density Functional Theor...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the electronic properties and Density Functional Theory (DFT) calculations of the heterocyclic ketone, 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one. Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, and understanding their electronic behavior at a quantum level is pivotal for the rational design of novel therapeutic agents and functional materials. This document is structured to provide not just a methodology, but a field-proven perspective on the causality behind experimental and computational choices, ensuring a self-validating system of scientific inquiry.

Introduction: The Significance of Phenylpyrazole Scaffolds

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. Its unique structural and electronic features allow for diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The introduction of a phenyl group at the N1 position and an acetyl group on the pyrazole ring, as in 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one, significantly influences the molecule's steric and electronic landscape. These substitutions can modulate the compound's binding affinity to biological targets and its overall pharmacokinetic profile.

Computational chemistry, particularly DFT, has become an indispensable tool for elucidating the structure-property relationships of these complex molecules.[1] By providing insights into their electronic structure, reactivity, and spectroscopic properties, DFT calculations guide the synthesis and evaluation of new pyrazole derivatives with enhanced therapeutic potential.

Synthesis and Structural Characterization

The synthesis of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one and its isomers can be achieved through several established synthetic routes. A common approach involves the condensation of a 1,3-dicarbonyl compound with phenylhydrazine. For instance, the reaction of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal, followed by cyclization with phenylhydrazine, can yield the corresponding pyrazole carboxylate, which can be further manipulated to introduce the acetyl group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the molecular structure, with characteristic shifts for the pyrazole and phenyl protons and carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a strong absorption band corresponding to the C=O stretching vibration of the acetyl group.

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Single-Crystal X-ray Diffraction: Offers unambiguous determination of the solid-state structure, including bond lengths, bond angles, and intermolecular interactions.[3][4][5]

Electronic Properties: A Synergy of Experimental and Computational Insights

The electronic properties of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one are governed by the interplay of the aromatic pyrazole and phenyl rings and the electron-withdrawing acetyl group.

Frontier Molecular Orbitals (FMOs) and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions and chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

FMO_Concept HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO ΔE = E_LUMO - E_HOMO (HOMO-LUMO Gap) Electronic Excitation E_HOMO E_HOMO E_LUMO E_LUMO Energy_Axis

For 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one, the HOMO is expected to be localized primarily on the electron-rich phenyl and pyrazole rings, while the LUMO is anticipated to be centered on the pyrazole ring and the electron-withdrawing acetyl group. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation.

UV-Vis Spectroscopy and Electronic Transitions

DFT Calculations: A Step-by-Step Protocol

The following protocol outlines a robust methodology for performing DFT calculations on 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one, grounded in practices reported for similar pyrazole derivatives.[4][5]

DFT_Workflow cluster_input Input Generation cluster_calculation DFT Calculation (e.g., Gaussian) cluster_analysis Data Analysis and Visualization mol_structure 1. Build Initial 3D Structure (e.g., using Avogadro) geom_opt 2. Geometry Optimization (e.g., B3LYP/6-311G(d,p)) mol_structure->geom_opt freq_calc 3. Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc electronic_props 4. Electronic Properties (HOMO, LUMO, MEP) freq_calc->electronic_props tddft_calc 5. TD-DFT Calculation (Simulate UV-Vis Spectrum) electronic_props->tddft_calc analyze_results 6. Analyze Output Files (Energies, Orbitals, Frequencies) tddft_calc->analyze_results visualize 7. Visualize Results (e.g., GaussView, Chemcraft) analyze_results->visualize

Step 1: Molecular Structure Input The initial 3D structure of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one can be built using molecular modeling software such as Avogadro or GaussView.

Step 2: Geometry Optimization The molecular geometry should be optimized to find the lowest energy conformation. A widely used and reliable method for this is the B3LYP functional with the 6-311G(d,p) basis set.[4] The inclusion of polarization functions (d,p) is crucial for accurately describing the geometry of molecules containing heteroatoms.

Step 3: Frequency Calculation To verify that the optimized structure corresponds to a true energy minimum on the potential energy surface, a frequency calculation should be performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure.

Step 4: Calculation of Electronic Properties From the optimized geometry, various electronic properties can be calculated:

  • Frontier Molecular Orbitals (HOMO and LUMO): Visualize the spatial distribution and determine their energy levels.

  • Molecular Electrostatic Potential (MEP): Map the electron density to identify electrophilic and nucleophilic sites, which is invaluable for predicting intermolecular interactions.

Step 5: Simulating the UV-Vis Spectrum (TD-DFT) Time-Dependent DFT (TD-DFT) calculations are performed on the optimized structure to predict the electronic absorption spectrum. The same functional and basis set (B3LYP/6-311G(d,p)) can be used. It is often beneficial to perform these calculations in the presence of a solvent using a continuum model like the Polarizable Continuum Model (PCM) to better match experimental conditions.

Data Presentation and Interpretation

For clarity and comparative analysis, the calculated electronic properties should be summarized in a structured table.

Table 1: Calculated Electronic Properties of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one

PropertyValue
HOMO Energy (eV) Calculated Value
LUMO Energy (eV) Calculated Value
HOMO-LUMO Gap (eV) Calculated Value
Dipole Moment (Debye) Calculated Value

Note: The values in this table are placeholders and would be populated with the results from the DFT calculations.

The calculated HOMO-LUMO gap can be correlated with the chemical reactivity and the energy of the lowest electronic transition. The dipole moment provides insight into the molecule's polarity, which influences its solubility and interactions with polar solvents and biological targets.

Conclusion and Future Directions

This technical guide has outlined a comprehensive approach to understanding the electronic properties of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one through a combination of established synthetic and spectroscopic principles and detailed DFT calculation protocols. The synergy between experimental data and theoretical calculations is paramount for a deep understanding of the structure-property relationships in this important class of molecules.

Future research should focus on obtaining detailed experimental data for 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one to directly validate the theoretical predictions. Further computational studies could explore the impact of different substituents on the phenyl and pyrazole rings to modulate the electronic and photophysical properties for specific applications in drug development and materials science. The exploration of excited state dynamics and intersystem crossing would also provide a more complete picture of its photophysical behavior.

References

  • Sheikh, T. U., Khan, M. A., Arshad, M. N., Khan, I. U., & Stoeckli-Evans, H. (2007). 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online, 63(11), o4330-o4331. [Link]

  • Jian, F., Zhao, P., & Li, Y. (2008). Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(1), 244-250. [Link]

  • Jian, F., Zhao, P., Guo, H., & Li, Y. (2008). Synthesis, characterization, crystal structure and DFT studies on 1-acetyl-3-(2,4-dichloro-5-fluoro-phenyl)-5-phenyl-pyrazoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(2), 647-653. [Link]

  • Jana, S. B., et al. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. [Link]

  • Haque, K. M. F., et al. (2025). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Dhaka University Journal of Pharmaceutical Sciences. [Link]

  • Sapkota, K. R. (2025). Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine. INTELLIGENCE Journal of Multidisciplinary Research, 4(1), 67–80. [Link]

  • Gotsko, M. D., et al. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2022(4), M1472. [Link]

  • Al-Omair, M. A., et al. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Molecules, 30(20), 4851. [Link]

  • Srivastava, N., et al. (2025). Synthesis, Characterization and Computational insights of Pyrazolyl-tetrahydrofuran Derivatives. Journal for Research in Applied Sciences and Biotechnology, 4(3), 156-161. [Link]

  • El-Sayed, M. Y., et al. (2020). The synthesis, spectroscopic characterization, DFT/TD-DFT/PCM calculations of the molecular structure and NBO of the novel charge-transfer complexes of pyrazine Schiff base derivatives with aromatic nitro compounds. RSC Advances, 10(63), 38335-38354. [Link]

  • Urbonavičius, A., et al. (2022). Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. Molecules, 27(12), 3702. [Link]

  • Gotsko, M. D., et al. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. ResearchGate. [Link]

  • Ali, H. K., et al. (2022). Synthesis, X-Ray Diffraction, DFT and Hirshfeld Surface Studies of 9-(4-Hydroxyphenyl-Tetramethyl-Hexahydro-1H-Xanthene- 1,8(2H) -dione. Polycyclic Aromatic Compounds, 1-22. [Link]

  • Gowda, V., et al. (2016). Synthesis, characterization, single crystal X-ray diffraction and DFT studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals, 632(1), 135-145. [Link]

  • Mhaske, P. C., et al. (2023). Synthesis, biological screening and in silico studies of new N-phenyl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amine derivatives as potential antifungal and antitubercular agents. European Journal of Medicinal Chemistry, 258, 115548. [Link]

Sources

Protocols & Analytical Methods

Method

Catalytic Applications of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one Derived Schiff Bases: A Guide for Researchers

Introduction: The Versatility of Pyrazole-Based Schiff Bases in Catalysis In the landscape of modern synthetic chemistry, the development of efficient and selective catalysts remains a cornerstone of innovation. Among th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility of Pyrazole-Based Schiff Bases in Catalysis

In the landscape of modern synthetic chemistry, the development of efficient and selective catalysts remains a cornerstone of innovation. Among the myriad of ligand scaffolds available, those derived from pyrazoles have garnered significant attention due to their robust coordination chemistry and tunable electronic and steric properties.[1][2][3] When combined with the versatile imine functionality of Schiff bases, these ligands offer a powerful platform for the design of novel metal complexes with remarkable catalytic activities.[1][4][5] This guide focuses on the catalytic applications of a specific subclass: Schiff bases derived from 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one.

The fusion of the 1-phenylpyrazole moiety with an ethanone-derived imine creates a bidentate or potentially polydentate ligand system. The pyrazole ring, with its distinct nitrogen atoms, provides a stable coordination site, while the imine nitrogen and other potential donor atoms on the amine-derived portion of the Schiff base allow for fine-tuning of the metal center's electronic environment. This structural modularity is key to their catalytic prowess, enabling applications in a range of organic transformations including, but not limited to, carbon-carbon bond formation, oxidation, and reduction reactions.[1][2][5] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed protocols and insights into the synthesis, characterization, and catalytic use of these promising compounds.

Ligand Synthesis and Characterization: A Foundation for Catalysis

The synthesis of Schiff bases from 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one is typically achieved through a straightforward condensation reaction with a primary amine. This reaction is often catalyzed by a few drops of acid and proceeds with the elimination of water.[6][7] The choice of the primary amine is a critical step in the design of the ligand, as it introduces functionality that can influence the solubility, stability, and catalytic activity of the final metal complex.

Caption: General synthesis of Schiff bases.

Protocol 1: General Synthesis of a 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one Derived Schiff Base

This protocol describes a general method for the synthesis of a Schiff base ligand from 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one and a primary amine.

Materials:

  • 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one

  • Substituted primary amine (e.g., aniline, benzylamine, etc.)

  • Ethanol or Methanol

  • Glacial acetic acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one in a minimal amount of ethanol.

  • To this solution, add a solution of 1 equivalent of the desired primary amine in ethanol.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[6]

  • Heat the reaction mixture to reflux and stir for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6]

  • After completion, allow the reaction mixture to cool to room temperature. The Schiff base product may precipitate out of the solution.

  • If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).

Characterization:

The synthesized Schiff base ligands should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the molecule. The disappearance of the amine protons and the appearance of a characteristic imine proton signal in the ¹H NMR spectrum, along with the corresponding imine carbon signal in the ¹³C NMR spectrum, are indicative of Schiff base formation.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic C=N stretching vibration, typically in the range of 1600-1650 cm⁻¹, and the disappearance of the N-H stretching bands of the primary amine.[8]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the expected product has been formed.

Synthesis of Metal Complexes: The Heart of the Catalyst

The catalytically active species are the metal complexes of the Schiff base ligands. The choice of metal is dictated by the desired catalytic transformation. For instance, palladium is often used for cross-coupling reactions, while copper and ruthenium are common in oxidation and reduction/transfer hydrogenation reactions, respectively.[9][10][11]

Caption: General synthesis of metal complexes.

Protocol 2: General Synthesis of a Metal-Schiff Base Complex

This protocol provides a general procedure for the synthesis of a metal complex from a 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one derived Schiff base.

Materials:

  • Synthesized Schiff base ligand

  • Metal salt (e.g., Palladium(II) chloride, Copper(II) acetate, Ruthenium(III) chloride)

  • Appropriate solvent (e.g., ethanol, methanol, acetonitrile, or dichloromethane)

  • Round-bottom flask with reflux condenser or Schlenk flask for inert atmosphere reactions

  • Magnetic stirrer

Procedure:

  • Dissolve the Schiff base ligand (1 or 2 equivalents, depending on the desired stoichiometry) in the chosen solvent in a round-bottom flask.

  • In a separate flask, dissolve 1 equivalent of the metal salt in the same solvent. For air-sensitive reactions, use a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).[10]

  • Slowly add the metal salt solution to the ligand solution with stirring.

  • The reaction mixture may be stirred at room temperature or heated to reflux for several hours, depending on the metal and ligand.

  • The formation of the complex is often indicated by a color change or the precipitation of a solid.

  • Once the reaction is complete, the complex can be isolated by filtration if it has precipitated. If the complex is soluble, the solvent can be removed under reduced pressure.

  • The crude complex can be purified by washing with a suitable solvent to remove any unreacted starting materials or by recrystallization.

Catalytic Applications: Driving Organic Transformations

The true utility of these Schiff base complexes lies in their ability to catalyze a variety of important organic reactions. Below are detailed protocols for three key types of transformations, adapted from literature on closely related pyrazole-based Schiff base catalysts.

Application 1: Palladium-Catalyzed Mizoroki-Heck C-C Coupling Reaction

The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[12] Palladium complexes of pyrazole-imine ligands have shown high activity and selectivity in these reactions.[10]

Protocol 3: Mizoroki-Heck Reaction of an Aryl Halide with an Alkene

This protocol is adapted from studies on pyrazole-imine palladium complexes and provides a starting point for optimization with the target Schiff base complexes.[10]

Materials:

  • Palladium-Schiff base complex (catalyst)

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Alkene (e.g., styrene, butyl acrylate)

  • Base (e.g., K₂CO₃, Et₃N)

  • Solvent (e.g., DMF, DMAc)

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Magnetic stirrer with heating plate

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the palladium-Schiff base complex (typically 0.1-1 mol%).

  • Add the aryl halide (1 equivalent), the alkene (1.1-1.5 equivalents), and the base (2-3 equivalents).

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-140 °C) with vigorous stirring.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the base and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Catalytic Cycle for the Mizoroki-Heck Reaction:

Mizoroki_Heck_Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition R-Pd(II)-X(L) R-Pd(II)-X(L) Oxidative\nAddition->R-Pd(II)-X(L) R-X Alkene\nCoordination Alkene Coordination R-Pd(II)-X(L)->Alkene\nCoordination R-Pd(II)-X(L)(alkene) R-Pd(II)-X(L)(alkene) Alkene\nCoordination->R-Pd(II)-X(L)(alkene) Alkene Migratory\nInsertion Migratory Insertion R-Pd(II)-X(L)(alkene)->Migratory\nInsertion R-alkene-Pd(II)-X(L) R-alkene-Pd(II)-X(L) Migratory\nInsertion->R-alkene-Pd(II)-X(L) beta-Hydride\nElimination beta-Hydride Elimination R-alkene-Pd(II)-X(L)->beta-Hydride\nElimination Product + H-Pd(II)-X(L) Product + H-Pd(II)-X(L) beta-Hydride\nElimination->Product + H-Pd(II)-X(L) Product Product + H-Pd(II)-X(L)->Pd(0)L Base (-HBX)

Caption: Mizoroki-Heck catalytic cycle.

EntryAryl HalideAlkeneCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1IodobenzeneStyrene0.5K₂CO₃DMF1206>95[10]
2BromobenzeneButyl acrylate1.0Et₃NDMAc1401292[10]
34-BromoacetophenoneStyrene0.5K₂CO₃DMF120498[10]
Application 2: Copper-Catalyzed Aerobic Oxidation of Alcohols

The selective oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. Copper complexes of pyrazole-based ligands have been shown to be effective catalysts for the aerobic oxidation of alcohols, using environmentally benign H₂O₂ as the oxidant.[9][11]

Protocol 4: Oxidation of a Secondary Alcohol to a Ketone

This protocol is based on studies of copper-pyrazole complexes and can be adapted for the target Schiff base complexes.[9]

Materials:

  • Copper-Schiff base complex (catalyst)

  • Secondary alcohol (e.g., 1-phenylethanol)

  • Hydrogen peroxide (30% aqueous solution)

  • Solvent (e.g., water, acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer with heating plate

Procedure:

  • In a round-bottom flask, dissolve the copper-Schiff base complex (typically 1-5 mol%) in the chosen solvent.

  • Add the secondary alcohol (1 equivalent).

  • Heat the mixture to the desired temperature (e.g., 60-80 °C).

  • Add the hydrogen peroxide solution dropwise to the reaction mixture.

  • Stir the reaction vigorously for the required time (e.g., 2-6 hours), monitoring by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • The crude product can be purified by column chromatography.

EntrySubstrateCatalyst Loading (mol%)OxidantSolventTemp (°C)Time (h)Conversion (%)Selectivity (%)Reference
11-Phenylethanol2H₂O₂H₂O70495>99 (Acetophenone)[9]
2Cyclohexanol2H₂O₂Acetonitrile60692>99 (Cyclohexanone)[11]
3Benzyl alcohol1H₂O₂H₂O80290>98 (Benzaldehyde)[9]
Application 3: Ruthenium-Catalyzed Transfer Hydrogenation of Ketones

Transfer hydrogenation is a valuable method for the reduction of carbonyl compounds, often using isopropanol as a safe and readily available hydrogen source. Ruthenium complexes, including those with pyrazole-containing ligands, are well-known catalysts for this transformation.[13]

Protocol 5: Transfer Hydrogenation of a Ketone

This protocol is adapted from literature on ruthenium-catalyzed transfer hydrogenation and serves as a template for the target Schiff base complexes.[13]

Materials:

  • Ruthenium-Schiff base complex (catalyst)

  • Ketone (e.g., acetophenone)

  • Isopropanol (hydrogen source and solvent)

  • Base (e.g., KOH, t-BuOK)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Magnetic stirrer with heating plate

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the ruthenium-Schiff base complex (typically 0.5-2 mol%) and the base (5-10 mol%).

  • Add the ketone (1 equivalent) and isopropanol.

  • Heat the reaction mixture to reflux (approx. 82 °C) with stirring.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction to room temperature.

  • Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • The crude product can be purified by column chromatography.

Conclusion and Future Outlook

The Schiff bases derived from 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one represent a class of ligands with significant potential in homogeneous catalysis. Their straightforward synthesis, coupled with the ability to fine-tune their steric and electronic properties, makes them attractive targets for the development of novel catalysts. While the catalytic applications of this specific family of Schiff bases are an emerging area of research, the foundational work on related pyrazole-imine systems provides a clear roadmap for their exploration in C-C coupling, oxidation, and reduction reactions. The protocols and data presented in this guide are intended to serve as a starting point for researchers to unlock the full catalytic potential of these versatile compounds, paving the way for new and efficient synthetic methodologies.

References

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting impurities in 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one crystallization

This guide provides in-depth troubleshooting for impurities encountered during the crystallization of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one. It is designed for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting for impurities encountered during the crystallization of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one. It is designed for researchers, scientists, and drug development professionals to diagnose and resolve common and complex crystallization challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the crystallization of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one.

FAQ 1: My purified product has a persistent yellow or reddish tint. What is the likely cause and how can I remove it?

Answer:

A persistent color in your crystallized product often indicates the presence of colored impurities, which can arise from side reactions involving the hydrazine starting material during the pyrazole synthesis. These impurities can become trapped within the crystal lattice during crystallization.

Troubleshooting Protocol:

  • Charcoal Treatment: Dissolve the crude product in a suitable hot solvent. Add a small amount (typically 1-5% by weight) of activated charcoal to the solution. The activated charcoal will adsorb the colored impurities.

  • Hot Filtration: While the solution is still hot, filter it through a pre-warmed funnel containing celite or filter paper to remove the charcoal. This step is crucial to prevent premature crystallization on the filter paper.

  • Recrystallization: Allow the hot, decolorized filtrate to cool slowly to induce crystallization.

  • Solvent Selection: If the color persists, consider switching to a different recrystallization solvent system. Some solvents may have a higher affinity for the impurities, keeping them in the mother liquor.

FAQ 2: I am observing poor or no crystal formation upon cooling. What are the primary reasons for this?

Answer:

The failure of crystals to form is a common issue that can stem from several factors, primarily related to solvent choice and solution concentration.[1]

Possible Causes and Solutions:

  • Excess Solvent: This is the most frequent reason for poor crystallization.[1] If too much solvent is used, the solution may not reach the necessary level of supersaturation upon cooling for crystals to form.

    • Solution: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again.[1][2]

  • Inappropriate Solvent: The chosen solvent may be too "good," meaning the compound remains highly soluble even at low temperatures.[3] An ideal solvent for recrystallization should dissolve the compound when hot but have low solubility when cold.[4][5][6]

    • Solution: Re-evaluate your solvent choice. You may need to screen several solvents or consider a mixed-solvent system.[4][7] In a mixed-solvent system, you dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an antisolvent) in which the compound is less soluble until the solution becomes turbid.[7]

  • Inhibition of Nucleation: Crystal growth requires an initial "seed" or nucleation site. If the solution is too clean or the glassware is too smooth, nucleation may be inhibited.

    • Solution: Induce nucleation by scratching the inside of the flask with a glass rod just below the solvent surface. Alternatively, if you have a pure crystal of the compound, you can add a small "seed crystal" to the solution.

FAQ 3: Instead of crystals, an oil is forming at the bottom of my flask. How do I resolve this "oiling out" phenomenon?

Answer:

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the solution becomes supersaturated at a temperature above the compound's melting point in that particular solvent system.[1] Impurities can also promote oiling out.

Troubleshooting Steps:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to decrease the concentration.[1]

  • Slow Cooling: Cool the solution very slowly. A slower cooling rate allows more time for the ordered arrangement of molecules into a crystal lattice.[8][9][10][11] You can achieve this by insulating the flask or placing it in a Dewar.

  • Solvent System Modification: Consider using a lower-boiling point solvent or adjusting the ratio of your mixed-solvent system. The goal is to ensure the solution becomes supersaturated at a temperature below the compound's melting point.

Section 2: Advanced Troubleshooting and Impurity Identification

This section delves into more complex issues and provides guidance on identifying unknown impurities.

Issue 1: Formation of Regioisomers

Symptoms:

  • Nuclear Magnetic Resonance (NMR) spectra show duplicate sets of peaks for the desired product.

  • Multiple spots are observed on Thin-Layer Chromatography (TLC), even after initial purification attempts.

  • The isolated solid has a broadened melting point range.

Cause: The synthesis of pyrazoles, particularly from unsymmetrical 1,3-dicarbonyl compounds, can lead to the formation of regioisomers, which can be challenging to separate.

Identification and Separation Strategy:

  • Analytical Confirmation: Utilize a combination of analytical techniques to confirm the presence of isomers.

    • NMR Spectroscopy: Provides detailed structural information.[12]

    • Mass Spectrometry (MS): Will show the same molecular weight for both isomers.

    • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can often separate regioisomers.[12][13]

  • Chromatographic Separation: Column chromatography is the most common method for separating regioisomers. Experiment with different solvent systems (e.g., varying polarity) to achieve optimal separation.

  • Derivatization: In some cases, the mixture of isomers can be derivatized to introduce a functional group that allows for easier separation, followed by the removal of the directing group.

Issue 2: Unreacted Starting Materials

Symptoms:

  • TLC and NMR analysis show the presence of the 1,3-dicarbonyl compound and/or hydrazine in the crude product.

Cause:

  • Incomplete reaction due to insufficient reaction time or temperature.

  • Incorrect stoichiometry of the reactants.

Purification Protocol:

  • Unreacted 1,3-Dicarbonyl: This can often be removed by column chromatography.

  • Unreacted Hydrazine: An acidic wash during the workup can effectively remove unreacted hydrazine. Hydrazine will be protonated to form a water-soluble salt, which will partition into the aqueous layer.

    • Procedure:

      • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

      • Transfer the solution to a separatory funnel.

      • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

      • Shake the funnel vigorously and allow the layers to separate.

      • Collect the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

Section 3: Visualization of Troubleshooting Workflows

Diagram 1: Decision Tree for Recrystallization Solvent Selection

This diagram outlines a systematic approach to choosing an appropriate solvent for the crystallization of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one.

Solvent_Selection start Start: Crude Product test_solubility Test solubility in a small amount of solvent at room temperature start->test_solubility dissolves_cold Dissolves readily at room temp? test_solubility->dissolves_cold insoluble_cold Insoluble or sparingly soluble at room temp? dissolves_cold->insoluble_cold No bad_solvent_too_good Unsuitable: Too Soluble (Try a less polar solvent) dissolves_cold->bad_solvent_too_good Yes heat_solution Heat the solution insoluble_cold->heat_solution dissolves_hot Dissolves when hot? heat_solution->dissolves_hot cool_solution Cool the solution dissolves_hot->cool_solution Yes bad_solvent_insoluble Unsuitable: Insoluble (Try a more polar solvent) dissolves_hot->bad_solvent_insoluble No crystals_form Crystals form upon cooling? cool_solution->crystals_form good_solvent Suitable Solvent Found crystals_form->good_solvent Yes consider_mixed Consider Mixed-Solvent System crystals_form->consider_mixed No

Caption: A decision tree for selecting a suitable recrystallization solvent.

Diagram 2: Troubleshooting Crystallization Failures

This flowchart provides a logical sequence of steps to diagnose and resolve common crystallization problems.

Crystallization_Troubleshooting start Start: Solution Cooled, No Crystals check_supersaturation Is the solution supersaturated? start->check_supersaturation induce_nucleation Induce Nucleation: - Scratch flask - Add seed crystal check_supersaturation->induce_nucleation Yes evaporate_solvent Reduce solvent volume by evaporation check_supersaturation->evaporate_solvent No (Too much solvent) check_oiling_out Is an oil forming? induce_nucleation->check_oiling_out reheat_add_solvent Re-heat to dissolve oil, add more solvent, cool slowly check_oiling_out->reheat_add_solvent Yes reassess_solvent Re-evaluate solvent system check_oiling_out->reassess_solvent No success Crystals Formed reheat_add_solvent->success evaporate_solvent->success reassess_solvent->success

Caption: A workflow for troubleshooting common crystallization failures.

Section 4: Quantitative Data Summary

Table 1: Properties of Common Recrystallization Solvents

This table provides a quick reference for selecting an appropriate solvent based on its physical properties.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Ethanol7824.5Good general-purpose solvent, often used in combination with water.
Methanol6532.7Similar to ethanol but more polar and lower boiling point.
Isopropanol8219.9Less polar than ethanol.
Ethyl Acetate776.0A moderately polar solvent.
Acetone5620.7A polar aprotic solvent with a low boiling point.
Toluene1112.4A non-polar aromatic solvent.
Heptane981.9A non-polar aliphatic solvent, often used as an antisolvent.
Water10080.1A highly polar solvent, often used in combination with alcohols.

Section 5: Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Dissolution: In an Erlenmeyer flask, add the crude 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one. Add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if necessary): If charcoal or other solid impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. To encourage the formation of larger crystals, you can insulate the flask.[8][11]

  • Further Cooling: Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Impurity Identification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile and semi-volatile impurities.[12]

  • Sample Preparation: Prepare a dilute solution of the crude reaction mixture in a volatile organic solvent (e.g., dichloromethane, methanol).

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.

  • Separation: Run a suitable temperature program to separate the components of the mixture on the GC column.

  • Detection and Analysis: The mass spectrometer will detect and fragment the individual components as they elute from the column. The resulting mass spectra can be compared to library data to identify the impurities.

References

  • Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review - Atlantis Press. Available at: [Link]

  • Solvent Choice - Chemistry Teaching Labs - University of York. Available at: [Link]

  • Cooling Rate and Crystal Size | Seth Stein - Northwestern University. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]

  • Troubleshooting - Chemistry LibreTexts. Available at: [Link]

  • Finding the best solvent for recrystallisation student sheet. Available at: [Link]

  • Recrystallization-1.doc.pdf. Available at: [Link]

  • Identification and profiling of impurities in Pharmaceuticals - ResolveMass. Available at: [Link]

  • How does cooling rate affect the point at which crystalisation occures and why? - Reddit. Available at: [Link]

  • Influence of Cooling Rate on Crystallization Behavior of Semi-Crystalline Polypropylene: Experiments and Mathematical Modeling - PMC. Available at: [Link]

  • Recrystallization. Available at: [Link]

  • Crystal Size and Cooling Rate - Teacher Notes. Available at: [Link]

  • Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Available at: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. Available at: [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. Available at: [Link]

  • Guide for crystallization. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one

Welcome to the Technical Support Center. This guide is specifically engineered for drug development professionals and synthetic chemists optimizing the preparation of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one (also known a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for drug development professionals and synthetic chemists optimizing the preparation of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one (also known as 3-acetyl-1-phenylpyrazole).

Overview & Mechanistic Rationale

The synthesis of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one is a critical workflow for researchers developing pyrazole-based pharmacophores[1]. The most regioselective and robust synthetic route utilizes a 1,3-dipolar cycloaddition. In this pathway, a highly reactive nitrilimine dipole is generated in situ from N-phenyl-2-oxopropanohydrazonoyl chloride and trapped by an electron-rich dipolarophile, such as ethyl vinyl ether or an enaminone[2].

This method is strictly governed by Frontier Molecular Orbital (FMO) theory. The polarized nature of the dipolarophile ensures that its terminal carbon attacks the carbon atom of the nitrilimine, exclusively yielding the 5-substituted pyrazoline intermediate. Subsequent acid-catalyzed elimination of ethanol yields the fully aromatized 3-acetyl pyrazole[3].

Reaction Pathway Visualization

SynthesisWorkflow A N-Phenyl-2-oxopropanohydrazonoyl Chloride B Triethylamine (TEA) Base Activation A->B Add dropwise C Acetyl-phenyl-nitrilimine (Reactive Dipole) B->C -HCl E 3-Acetyl-5-ethoxy-1-phenyl- 4,5-dihydro-1H-pyrazole C->E + Dipolarophile D Ethyl Vinyl Ether (Dipolarophile) D->E F Acid-Catalyzed Elimination (-EtOH) E->F Heat / H+ G 1-(1-Phenyl-1H-pyrazol-3-yl) ethan-1-one F->G Final Product

Fig 1. 1,3-Dipolar cycloaddition workflow for 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one synthesis.

Optimized Experimental Protocol

This self-validating protocol is designed to minimize byproduct formation by strictly controlling the steady-state concentration of the reactive dipole.

Step 1: Reagent Preparation In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve N-phenyl-2-oxopropanohydrazonoyl chloride (10.0 mmol, 1.0 eq) and ethyl vinyl ether (50.0 mmol, 5.0 eq) in 40 mL of anhydrous toluene.

Step 2: In Situ Dipole Generation & Cycloaddition Prepare a solution of triethylamine (TEA) (12.0 mmol, 1.2 eq) in 10 mL of anhydrous toluene. Using a syringe pump, add the TEA solution dropwise to the reaction flask over a period of 2.5 hours at 25 °C. Stir for an additional 1 hour. Self-Validation Checkpoint: A white precipitate (TEA·HCl) will form immediately upon base addition, visually confirming the successful dehydrohalogenation and generation of the nitrilimine.

Step 3: Aromatization (Elimination) To the crude reaction mixture, add p-toluenesulfonic acid monohydrate (pTSA) (1.0 mmol, 0.1 eq). Equip the flask with a reflux condenser and heat to 90 °C for 4 hours. Self-Validation Checkpoint: TLC (Hexanes/EtOAc 3:1) should show the disappearance of the fluorescent pyrazoline intermediate and the emergence of a lower-Rf UV-active spot corresponding to the final aromatic product.

Step 4: Workup & Purification Cool the mixture to room temperature, dilute with 50 mL of ethyl acetate, and wash sequentially with saturated aqueous NaHCO3 (2 × 30 mL), water (30 mL), and brine (30 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the residue via silica gel flash chromatography to yield 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one as a crystalline solid.

Quantitative Data & Optimization Matrix

The following table summarizes the causality between reaction conditions and overall yield/regioselectivity, allowing for rapid cross-comparison.

Reaction ConditionSolventBase Addition MethodDipolarophile (Eq)Temp (°C)Yield (%)Regioselectivity (3-Ac : 5-Ac)
Standard (Unoptimized) DCMBolus (All at once)2.02542>95:5
Optimized Protocol TolueneSyringe Pump (2.5 h)5.090 (Step 3)84 >99:1
Base Excess THFBolus1.5655190:10
Enaminone Substitution BenzeneDropwise (1.0 h)1.28078>99:1

Troubleshooting Guides & FAQs

Q1: Why am I seeing a high degree of dimerization (tetrazine formation) instead of my desired pyrazole? Causality: Nitrilimines are transient, highly reactive 1,3-dipoles. If the local concentration of the nitrilimine is too high relative to the dipolarophile, the dipoles undergo spontaneous head-to-tail dimerization to form 1,4-dihydro-1,2,4,5-tetrazine derivatives. Solution: Ensure the dipolarophile (ethyl vinyl ether) is present in a large excess (≥5.0 equivalents) before base addition. Most importantly, use a syringe pump to add the triethylamine over 2–3 hours. This keeps the steady-state concentration of the nitrilimine extremely low, kinetically favoring the bimolecular cycloaddition over dimerization.

Q2: The cycloaddition is complete according to TLC, but the aromatization is sluggish. How can I drive it to completion? Causality: The initial cycloaddition yields 3-acetyl-5-ethoxy-1-phenyl-4,5-dihydro-1H-pyrazole. The spontaneous elimination of ethanol to form the fully aromatic pyrazole ring is thermodynamically favored but kinetically slow at room temperature due to a high activation energy barrier. Solution: Introduce an acid-catalyzed elimination step. Adding 10 mol% p-toluenesulfonic acid (pTSA) and heating the mixture to 90 °C in toluene for 3-4 hours will protonate the ethoxy leaving group and rapidly drive the aromatization to completion.

Q3: My NMR data indicates a mixture of 3-acetyl and 5-acetyl regioisomers. How do I improve regioselectivity? Causality: 1,3-Dipolar cycloadditions are controlled by FMO interactions. When using highly polarized, electron-rich dipolarophiles (like vinyl ethers or enaminones), the HOMO(dipolarophile)-LUMO(dipole) interaction strictly dictates that the terminal carbon of the alkene attacks the carbon of the nitrilimine. If you use less polarized or electron-deficient alkynes/alkenes, the orbital coefficients become similar, leading to mixed regiochemistry. Solution: Verify the quality of your ethyl vinyl ether, as degradation can introduce impurities that react non-selectively. Alternatively, substitute the vinyl ether with an enaminone, such as 3-(dimethylamino)acrylaldehyde, which offers exceptional polarization and guarantees >99:1 regiocontrol[1].

Q4: The hydrazonyl chloride starting material is degrading before the reaction. How should it be handled? Causality: Hydrazonyl halides are sensitive to moisture and ambient light, slowly degrading via hydrolysis or premature dehydrohalogenation. Solution: Synthesize the N-phenyl-2-oxopropanohydrazonoyl chloride fresh via the Japp-Klingemann reaction or store it in a desiccator at -20 °C protected from light. Always flush the reaction vessel with argon prior to use.

Sources

Troubleshooting

reducing byproducts during 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one extraction

Welcome to the Technical Support Center for Pyrazole Extraction. This resource is designed for researchers, application scientists, and drug development professionals tasked with the isolation and purification of 1-(1-ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyrazole Extraction. This resource is designed for researchers, application scientists, and drug development professionals tasked with the isolation and purification of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one (commonly known as 3-acetyl-1-phenylpyrazole).

Synthesizing this critical pharmacophore—whether via the condensation of 1,3-dicarbonyls with phenylhydrazine or through direct C-H functionalization—often yields a complex crude matrix. This guide moves beyond basic procedures, focusing on the mechanistic causality of byproduct formation and providing self-validating extraction workflows to ensure absolute structural purity.

Part 1: Troubleshooting & FAQs

Q1: Why does my extracted product always contain the 5-acetyl-1-phenylpyrazole regioisomer, and how can I remove it during workup? Causality: When synthesizing the pyrazole core via Knorr-type condensation using unsymmetrical 1,3-dicarbonyls and phenylhydrazine, the initial nucleophilic attack can occur at either carbonyl carbon. This lack of absolute regiocontrol leads to a mixture of 1,3- and 1,5-disubstituted pyrazoles[1]. Because these regioisomers share identical molecular weights and nearly identical partition coefficients, standard liquid-liquid extraction (LLE) cannot separate them. Solution: Shift your purification strategy from LLE to differential solubility. The 3-acetyl isomer is generally more crystalline and less soluble in non-polar solvent matrices than the 5-acetyl isomer. Following your primary extraction, perform a selective recrystallization using a Hexane/Ethyl Acetate (3:1) system. The target 3-isomer will precipitate, leaving the 5-isomer dissolved in the mother liquor.

Q2: My organic extract is dark red/brown, and NMR shows unreacted phenylhydrazine. How do I eliminate this during the extraction phase? Causality: Phenylhydrazine is highly susceptible to air oxidation, rapidly forming intensely colored diazo compounds and radical byproducts. Furthermore, unreacted phenylhydrazine is sufficiently lipophilic to partition heavily into your organic extraction solvent (e.g., ethyl acetate or dichloromethane). Solution: Exploit the basicity of the hydrazine moiety. Introduce an aggressive acidic wash (1.0 M HCl) during your LLE. The acid protonates the unreacted phenylhydrazine, converting it into a highly water-soluble hydrazinium salt that is forced into the aqueous layer. To remove the remaining non-basic colored oxidation products, follow the extraction with an activated charcoal treatment.

Q3: I synthesized the compound via direct acylation of 1-phenylpyrazole, but I am observing diacylated byproducts. Can extraction resolve this? Causality: Transition-metal-catalyzed C-H acylation or Friedel-Crafts approaches can suffer from over-reaction, yielding diacylated species or leaving unreacted 1-phenylpyrazole in the matrix[2]. Solution: Extraction alone is insufficient due to the lipophilicity of all species involved. You must utilize silica gel column chromatography. The diacylated byproduct is significantly more polar due to the extra carbonyl group, while the unreacted 1-phenylpyrazole is highly non-polar. Eluting with a gradient of Hexane to Ethyl Acetate will easily resolve these three distinct bands.

Part 2: Quantitative Data on Purification Strategies

The following table summarizes the expected outcomes when applying different extraction and purification strategies to a crude condensation reaction mixture.

Purification MethodTarget Purity (%)Yield (%)Key Byproducts RemovedTime Required
Direct LLE (EtOAc/H₂O) ~65%95%Inorganic salts1 hour
LLE + Acidic Wash (1.0 M HCl) ~80%90%Unreacted phenylhydrazine1.5 hours
LLE + Acid Wash + Recrystallization >98%70%5-acetyl regioisomer, colored impurities12 hours
LLE + Acid Wash + Chromatography >99%65%All regioisomers, diacylated products6 hours

Part 3: Self-Validating Extraction Protocol

This step-by-step methodology is designed as a closed-loop, self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Primary Quench and Extraction

  • Quench the crude reaction mixture by pouring it into 100 mL of ice-cold distilled water.

  • Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).

  • Combine the organic layers.

Step 2: Acidic Wash (Hydrazine Removal)

  • Wash the combined organic layer with 1.0 M HCl (3 x 50 mL).

  • Self-Validation Check: Test the pH of the final aqueous waste layer using pH paper. It must be < 2. If the pH is > 2, the acid was entirely neutralized by excess basic byproducts; you must perform an additional acid wash.

  • Self-Validation Check: Spot the organic layer on a TLC plate and stain with p-anisaldehyde. The absence of a bright yellow/orange spot confirms the complete removal of phenylhydrazine.

Step 3: Neutralization and Drying

  • Wash the organic layer with saturated aqueous NaHCO₃ (50 mL).

  • Self-Validation Check: Watch for CO₂ evolution (bubbling). The cessation of bubbling confirms complete neutralization of residual acid.

  • Wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude extract.

Step 4: Charcoal Decolorization and Selective Recrystallization

  • Dissolve the crude extract in a minimal amount of hot Ethanol. Add 10% w/w activated charcoal and reflux for 15 minutes.

  • Filter the mixture hot through a pad of Celite to remove the charcoal.

  • Concentrate the filtrate and dissolve the residue in a hot Hexane/Ethyl Acetate (3:1) mixture. Allow it to cool slowly to room temperature, then transfer to an ice bath to induce crystallization.

  • Filter the crystals and wash with cold hexane.

  • Self-Validation Check: Analyze the isolated crystals via ¹H NMR. The methyl protons of the 3-acetyl group will appear at a distinct chemical shift compared to the 5-acetyl regioisomer, confirming absolute isomeric purity[1].

Part 4: Extraction Workflow Visualization

ExtractionWorkflow Start Crude Reaction Mixture (3-isomer, 5-isomer, Hydrazine) LLE Liquid-Liquid Extraction (EtOAc / H2O) Start->LLE Org1 Organic Phase (Pyrazoles + Hydrazine) LLE->Org1 Organic Layer AcidWash Acidic Wash (1.0 M HCl) Org1->AcidWash Org2 Organic Phase (Pyrazoles Only) AcidWash->Org2 Organic Layer Aq1 Aqueous Phase (Hydrazinium Salts) AcidWash->Aq1 Aqueous Layer (Discard) Charcoal Activated Charcoal Treatment Org2->Charcoal Recryst Selective Recrystallization (Hexane/EtOAc) Charcoal->Recryst Pure Pure 1-(1-phenyl-1H-pyrazol- 3-yl)ethan-1-one Recryst->Pure Crystals MotherLiq Mother Liquor (5-Regioisomer) Recryst->MotherLiq Filtrate (Discard)

Workflow for the extraction and purification of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one.

References

  • Title: An effective and general method for the highly regioselective synthesis of 1-phenylpyrazoles from β-enaminoketoesters Source: RSC Publishing (Organic & Biomolecular Chemistry) URL: [Link]

  • Title: Ruthenium-Catalyzed C–H Functionalization of Arylpyrazoles: Regioselective Acylation with Acid Chlorides Source: ACS Publications (Organic Letters) URL: [Link]

Sources

Optimization

Technical Support Center: Minimizing Regioselectivity Errors in 1-(1-Phenyl-1H-pyrazol-3-yl)ethan-1-one Workflows

Welcome to the Advanced Troubleshooting Guide for 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one (CAS: 91137-73-4). As a bifunctional heterocyclic scaffold, this molecule presents unique chemoselectivity and regioselectivity ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one (CAS: 91137-73-4). As a bifunctional heterocyclic scaffold, this molecule presents unique chemoselectivity and regioselectivity challenges. It contains two distinct aromatic systems (a pyrazole ring and an N-phenyl ring) and an enolizable C3-acetyl group.

This guide addresses the most frequent failure modes reported by research scientists during functionalization, providing root-cause analyses and self-validating protocols to ensure absolute regiocontrol.

FAQ 1: Electrophilic Aromatic Substitution (EAS) Divergence

Q: When attempting to nitrate or halogenate the pyrazole ring at the C4 position, I am predominantly isolating the N-(p-nitrophenyl) or N-(p-bromophenyl) side products. How do I redirect the electrophile back to the pyrazole ring?

Root Cause Analysis (Expert Insight)

The regioselectivity of EAS in N-phenylpyrazoles is strictly governed by the pH of your reaction medium. The C4 position of the pyrazole ring is inherently the most electron-rich and nucleophilic site. However, if you are using standard strongly acidic conditions (e.g., mixed HNO₃/H₂SO₄), the pyrazole N2 atom becomes protonated.

As demonstrated in foundational studies on , this protonation forms a conjugate acid that severely deactivates the pyrazole π -system. Consequently, the electrophile is redirected to the next most nucleophilic site: the para-position of the N-phenyl ring. To achieve C4-selectivity, you must maintain the pyrazole as a free base by using neutral or mildly acidic reagents (e.g., acetyl nitrate or N-bromosuccinimide).

EAS_Regioselectivity Start 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one Cond1 Strong Acid (HNO3/H2SO4) Protonation of Pyrazole N2 Start->Cond1 pH < 1 Cond2 Mild/Neutral (HNO3/Ac2O) Free Base Pyrazole Start->Cond2 pH > 4 Prod1 N-(p-nitrophenyl) Isomer (Phenyl Ring Substitution) Cond1->Prod1 Deactivated Pyrazole Prod2 C4-Nitro Isomer (Pyrazole C4 Substitution) Cond2->Prod2 Active C4 Position

Figure 1: pH-dependent regioselectivity of electrophilic aromatic substitution in 1-phenylpyrazoles.

Self-Validating Protocol: Selective C4-Nitration

This protocol utilizes in situ generated acetyl nitrate to prevent pyrazole protonation.

  • Reagent Preparation: In a flame-dried flask under N₂, cool 5.0 mL of acetic anhydride (Ac₂O) to 0 °C. Carefully add 1.1 eq of fuming nitric acid dropwise.

    • Validation Check: The solution must remain pale yellow. If brown NO₂ fumes evolve, thermal decomposition has occurred; discard and restart.

  • Substrate Addition: Dissolve 1.0 eq of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one in 3.0 mL of Ac₂O. Add this dropwise to the nitrating mixture, maintaining the internal temperature strictly below 5 °C.

  • Reaction Monitoring: Stir at 0 °C for 2 hours.

    • Validation Check: Quench a 0.1 mL aliquot in saturated NaHCO₃ and extract with EtOAc. TLC (Hexanes/EtOAc 7:3) should reveal the disappearance of the starting material and the emergence of a single, lower-Rf spot (C4-nitro product).

  • Workup: Pour the reaction over 50 g of crushed ice. Slowly neutralize with saturated aqueous Na₂CO₃ until pH 7.5 is reached. Extract with EtOAc (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

FAQ 2: Enolization vs. C5-Metalation

Q: During aldol condensations involving the C3-acetyl group, my yields are poor and NMR indicates complex mixtures or pyrazole ring modifications. Is the base attacking the wrong site?

Root Cause Analysis (Expert Insight)

Yes. While the methyl group of the C3-acetyl moiety is enolizable, the C5 proton of the pyrazole ring is exceptionally acidic . This acidity is driven by the inductive electron-withdrawing effects of the adjacent N1-phenyl group and the N2 atom.

When exposed to strong, unhindered bases (like n-BuLi) or when using hindered bases (like LDA) at elevated temperatures (above -40 °C), competitive deprotonative metalation occurs at the C5 position [2]. To selectively form the kinetic methyl enolate without triggering C5-lithiation, you must strictly control the thermodynamics of the reaction by using Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C).

Enolization_Pathway Substrate 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one Base1 n-BuLi / THF / 0°C Substrate->Base1 Base2 LDA / THF / -78°C Substrate->Base2 Path1 Competitive C5-Lithiation & Complex Mixtures Base1->Path1 C5 Deprotonation Path2 Kinetic Methyl Enolate (Regiopure Aldol Precursor) Base2->Path2 C-alpha Deprotonation

Figure 2: Base-dependent chemoselectivity between C5-metalation and acetyl enolization.

Self-Validating Protocol: Regiopure Kinetic Enolate Formation

This protocol ensures exclusive enolization of the acetyl group.

  • LDA Generation: To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under N₂, add n-BuLi (1.05 eq) dropwise. Stir for 30 minutes.

  • Substrate Addition: Dissolve 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one (1.0 eq) in anhydrous THF. Add this solution dropwise to the LDA down the side of the flask to pre-cool the droplets.

  • Enolate Maturation: Stir at -78 °C for 45 minutes.

    • Validation Check: The solution should shift to a clear, deep yellow/orange, indicating successful enolate formation. Warning: If the solution turns dark red or opaque brown, the temperature has spiked, and C5-lithiation/decomposition is occurring.

  • Electrophile Quench: Add your electrophile (e.g., an aldehyde for aldol addition) dropwise at -78 °C. Stir for 1 hour.

  • Termination: Quench the reaction while still at -78 °C using saturated aqueous NH₄Cl (5 mL) before allowing the flask to warm to room temperature.

Quantitative Data: Regioselectivity Matrix

To aid in experimental design, the following table summarizes the expected primary site of attack and the regiomeric ratios based on your chosen reagent systems [1, 3].

Reaction TypeReagent SystemTemperaturePrimary Site of AttackRegiomeric Ratio (Target : Side)
Nitration HNO₃ / H₂SO₄ (Strong Acid)0 °C to 25 °CN-phenyl (para)< 1:99 (C4 : p-phenyl)
Nitration HNO₃ / Ac₂O (Neutral/Mild)0 °CPyrazole (C4)> 95:5 (C4 : p-phenyl)
Bromination Br₂ / H₂SO₄ / Ag₂SO₄25 °CN-phenyl (para)< 5:95 (C4 : p-phenyl)
Bromination NBS / DMF25 °CPyrazole (C4)> 98:2 (C4 : p-phenyl)
Lithiation n-BuLi / THF0 °CPyrazole (C5)> 90:10 (C5 : Enolate)
Enolization LDA / THF-78 °CAcetyl (C-alpha)> 99:1 (Enolate : C5)

References

  • Reactions of phenyl-substituted heterocyclic compounds: II. Nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry (1963).[Link]

  • Deprotonative Metalation of Five-Membered Aromatic Heterocycles Using Mixed Lithium−Zinc Species. The Journal of Organic Chemistry (2004).[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules / MDPI (2018).[Link]

Reference Data & Comparative Studies

Validation

comparing 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one with 3-acetyl-1-methylpyrazole

As a Senior Application Scientist, selecting the optimal pyrazole building block is rarely a matter of simple availability; it is a strategic decision that dictates the pharmacokinetic trajectory, metabolic stability, an...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal pyrazole building block is rarely a matter of simple availability; it is a strategic decision that dictates the pharmacokinetic trajectory, metabolic stability, and synthetic versatility of your final compound.

This guide provides an in-depth, objective comparison between two highly valuable pyrazole derivatives: 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one (3-acetyl-1-methylpyrazole) and 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one (3-acetyl-1-phenylpyrazole). By analyzing their physicochemical profiles, mechanistic impacts, and validated synthetic workflows, this guide will equip drug development professionals and agrochemical researchers with the data needed to make informed scaffold selections.

Physicochemical & Structural Profiling

The fundamental difference between these two scaffolds lies at the N1 position of the pyrazole ring. The substitution of a minimal methyl group versus a bulky, aromatic phenyl ring profoundly alters the molecule's lipophilicity, steric footprint, and potential for intermolecular interactions.

Property / Parameter1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one
Common Nomenclature 3-Acetyl-1-methylpyrazole3-Acetyl-1-phenylpyrazole[1]
CAS Registry Number 137890-04-1[2]91137-73-4[1]
Molecular Formula C₆H₈N₂OC₁₁H₁₀N₂O
Molecular Weight 124.14 g/mol [2]186.21 g/mol
Steric Bulk (N1) Low (Minimal hindrance)High (Planar aromatic bulk)
Estimated LogP ~0.5 – 0.8 (Highly polar)~2.2 – 2.6 (Lipophilic)
Intermolecular Forces H-bond acceptor, Dipole-dipoleH-bond acceptor, π−π stacking
Primary Field Utility Fragment-Based Drug Design (FBDD)Agrochemicals[3], Antimicrobials

Mechanistic Impact of N1-Substitution

The choice of N1-substituent dictates the downstream biological and chemical behavior of the pyrazole core.

The N1-Methyl Advantage (Fragment-Based Design): Replacing a hydrogen with a methyl group at N1 eliminates a hydrogen-bond donor, preventing tautomerization and locking the pyrazole into a defined geometry. Because of its exceptionally low molecular weight (124.14 g/mol ) and low LogP, 3-acetyl-1-methylpyrazole is an ideal starting point for Fragment-Based Drug Design (FBDD). It allows medicinal chemists to build complexity while maintaining a high Ligand Efficiency (LE) and avoiding the "lipophilicity trap" that often leads to poor aqueous solubility and rapid metabolic clearance.

The N1-Phenyl Advantage (Targeted Affinity & Agrochemicals): Conversely, the N1-phenyl substitution introduces a highly lipophilic, planar aromatic system. Mechanistically, this phenyl ring is critical for engaging in π−π stacking or T-shaped edge-to-face interactions within hydrophobic enzyme pockets. For example, in the development of antileishmanial agents, the N-phenyl group forms favorable interactions with key residues in the active site of the 14-alpha demethylase enzyme[4]. Furthermore, the enhanced lipophilicity is heavily leveraged in agrochemical formulations to improve cuticular penetration in insects and plants[3].

G Core 3-Acetylpyrazole Core N1_Methyl N1-Methyl (CAS: 137890-04-1) Core->N1_Methyl + CH3 N1_Phenyl N1-Phenyl (CAS: 91137-73-4) Core->N1_Phenyl + Ph Prop_Methyl Low Steric Bulk Lower LogP Rapid Clearance N1_Methyl->Prop_Methyl Prop_Phenyl High Steric Bulk Enhanced Lipophilicity Pi-Pi Stacking N1_Phenyl->Prop_Phenyl App_Methyl Fragment-Based Drug Design Prop_Methyl->App_Methyl App_Phenyl Agrochemicals & Antimicrobials Prop_Phenyl->App_Phenyl

Divergent physicochemical properties and applications of N1-substituted 3-acetylpyrazoles.

Divergent Synthetic Workflows & Self-Validating Protocols

To ensure scientific integrity, any synthetic protocol must be self-validating. Below are the optimized, step-by-step methodologies for functionalizing these two distinct scaffolds, complete with the causality behind the reagent choices.

Protocol A: Electrophilic Aromatic Substitution (Nitration of 3-Acetyl-1-methylpyrazole)

Objective: Synthesize 4-nitro-3-acetyl-1-methylpyrazole. Causality: The C4 position of the pyrazole ring is the most electron-rich and susceptible to electrophilic attack. However, using standard 20% oleum for nitration leads to the undesirable formation of dipyrazoloylfuroxans due to extreme dehydrating conditions. Utilizing acetic anhydride moderates the nitronium ion reactivity, selectively yielding the 4-nitro derivative without over-oxidation[5].

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 3-acetyl-1-methylpyrazole in 15 mL of glacial acetic anhydride in a round-bottom flask.

  • Activation: Cool the reaction mixture to 0°C using an ice-water bath.

  • Nitration: Dropwise, add a stoichiometric equivalent of fuming nitric acid (HNO₃) over 15 minutes, maintaining the temperature below 5°C to prevent thermal runaway.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexane:EtOAc, 7:3). The appearance of a distinct, more polar UV-active spot confirms C4-nitration.

  • Quenching & Isolation: Pour the mixture over crushed ice. Extract with ethyl acetate (3 x 20 mL), wash the organic layer with saturated NaHCO₃ until pH is neutral, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation (Final): Confirm product identity via LC-MS (Expected [M+H]⁺ = 170 m/z).

Protocol B: Heterocycle Annulation (Synthesis of Azolopyrimidines from 3-Acetyl-1-phenylpyrazole)

Objective: Synthesize antileishmanial azolopyrimidine derivatives. Causality: The acetyl group at the C3 position serves as an excellent electrophilic handle. Condensation with an aldehyde forms a propenone intermediate. Subsequent reaction with heterocyclic amines in the presence of acetic acid provides the necessary protonation of the carbonyl oxygen, facilitating nucleophilic attack and ring closure without degrading the N-phenyl pyrazole core[4].

Step-by-Step Methodology:

  • Propenone Formation: React 10 mmol of 3-acetyl-1-phenylpyrazole with an appropriate aryl aldehyde in ethanol, catalyzed by 10% NaOH. Stir at room temperature for 12 hours. Filter and recrystallize the resulting 1-(1-phenyl-1H-pyrazol-3-yl)-2-propenone.

  • Annulation: Suspend 5 mmol of the propenone intermediate and 5 mmol of a heterocyclic amine (e.g., 3-amino-1,2,4-triazole) in 20 mL of absolute ethanol.

  • Catalysis: Add a catalytic amount (0.5 mL) of glacial acetic acid.

  • Reflux: Heat the mixture to reflux for 6-8 hours.

  • Self-Validation (In-Process): Monitor the disappearance of the propenone starting material via TLC (DCM:MeOH, 95:5).

  • Isolation: Cool the mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and recrystallized from DMF/ethanol.

  • Self-Validation (Final): Utilize FTIR to confirm the disappearance of the α,β -unsaturated ketone stretch (~1660 cm⁻¹) and ¹H-NMR to verify the loss of the acetyl methyl protons (~2.5 ppm), confirming successful annulation[4].

Workflow Start1 3-Acetyl-1-methylpyrazole Step1 Nitration (HNO3, Ac2O, 0°C) Start1->Step1 Start2 3-Acetyl-1-phenylpyrazole Step2 Annulation (Amines, AcOH, Reflux) Start2->Step2 Prod1 4-Nitro-3-acetyl-1-methylpyrazole Step1->Prod1 Prod2 Azolopyrimidine Derivatives Step2->Prod2 Val1 Validation: LC-MS (M+H=170) Prod1->Val1 Val2 Validation: FTIR & 1H-NMR Prod2->Val2

Standardized synthetic workflows for functionalizing N1-methyl and N1-phenyl pyrazole scaffolds.

Strategic Selection Summary

  • Select 3-Acetyl-1-methylpyrazole when your primary goal is to maintain a low molecular weight, maximize aqueous solubility, or when designing fragments for FBDD campaigns. Its minimal steric penalty ensures it will not prematurely clash with narrow binding pockets.

  • Select 3-Acetyl-1-phenylpyrazole when targeting hydrophobic pockets that require π−π stacking (such as kinase hinge regions or fungal demethylases), or when formulating agrochemicals where lipophilicity is a prerequisite for environmental persistence and cuticular penetration.

References

  • NextSDS Database. "1-(1-phenyl-1H-pyrazol-3-yl)
  • ChemicalBook. "Ethanone, 1-(1-methyl-1H-pyrazol-3-yl)- (9CI)". ChemicalBook.
  • Manaev, Yu. A., Khrapov, A. V., & Perevalov, V. P. "Nitration of the Acetyl Derivatives of 1-Methylpyrazole". Chemistry of Heterocyclic Compounds.
  • ResearchGate. "Synthesis and Antimicrobial Activity of Novel Azolopyrimidines and Pyrido-Triazolo-Pyrimidinones Incorporating Pyrazole Moiety".
  • Google Patents. "Pesticidal composition comprising a benzoylurea compound and chlorfenapyr and their uses".

Sources

Comparative

comparative antimicrobial activity of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one derivatives

Comparative Antimicrobial Activity of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one Derivatives: A Comprehensive Evaluation Guide Executive Summary: The Pyrazole Scaffold in Drug Discovery In the escalating global crisis of an...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Antimicrobial Activity of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one Derivatives: A Comprehensive Evaluation Guide

Executive Summary: The Pyrazole Scaffold in Drug Discovery

In the escalating global crisis of antimicrobial resistance (AMR), identifying novel chemical entities that bypass existing resistance mechanisms is a critical priority for drug development professionals. The 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one scaffold has emerged as a highly privileged pharmacophore in medicinal chemistry.

This specific structural arrangement—featuring a versatile acetyl group at the C3 position and a phenyl ring at the N1 position—acts as a foundational building block. It allows for rapid structural diversification into complex hybrid molecules, such as pyrazolyl-chalcones and pyrazoline-oxadiazoles, which frequently exhibit broad-spectrum antibacterial and antifungal properties that rival or surpass standard antibiotics[1][2]. This guide provides an objective, data-driven comparison of these derivatives against conventional antimicrobial agents, detailing the structure-activity relationships (SAR) and the self-validating protocols required to evaluate them.

Mechanistic Causality & Structure-Activity Relationships (SAR)

To understand why 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one derivatives are effective, we must analyze the causality between their molecular structure and their biological targets.

The pyrazole ring acts as a bioisostere for various aromatic systems, offering superior hydrogen-bonding capabilities and optimized pharmacokinetic profiles. The biological efficacy of these derivatives is heavily dictated by the electronic and steric properties of the substituents added to the N1-phenyl ring[3].

  • Lipophilicity and Membrane Penetration: The introduction of electron-withdrawing groups (EWGs), such as halogens (-Cl, -F), at the para or ortho,para positions significantly increases the molecule's lipophilicity (LogP). This chemical choice directly causes enhanced penetration across the lipid-rich outer membrane of Gram-negative bacteria and the ergosterol-dense cell membranes of fungi[4].

  • Target Affinity: Once intracellular, these derivatives operate via multi-target mechanisms. In bacterial pathogens, they act as competitive inhibitors of DNA gyrase (specifically binding the GyrA subunit), preventing essential DNA supercoiling. In fungal strains, they disrupt the cytochrome P450-dependent enzyme CYP51, halting ergosterol biosynthesis and leading to membrane collapse[5].

MOA Core 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one Derivatives Membrane Cell Membrane Penetration Core->Membrane Lipophilicity (LogP) Gyrase DNA Gyrase Inhibition (Gram-Negative) Membrane->Gyrase Binding to GyrA Ergosterol CYP51 Inhibition (Fungi) Membrane->Ergosterol Ergosterol Depletion Wall Cell Wall Disruption (Gram-Positive) Membrane->Wall Peptidoglycan Stress Death Microbial Cell Death Gyrase->Death Ergosterol->Death Wall->Death

Mechanistic pathways of pyrazole derivatives inducing microbial cell death.

Comparative Antimicrobial Efficacy

The true value of a novel pharmacophore is measured by its Minimum Inhibitory Concentration (MIC) relative to established clinical standards. Quantitative experimental data reveals that specific functionalization of the 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one core yields compounds with extraordinary potency[3].

Notably, highly halogenated derivatives (e.g., 2,4-dichloro substitution) have demonstrated MIC values as low as 0.023 µg/mL against Staphylococcus aureus, significantly outperforming the standard cephalosporin antibiotic, Ceftriaxone[3][4].

Table 1: Comparative MIC of Pyrazole Derivatives vs. Standard Antimicrobials

Compound / Derivative ProfileTarget PathogenMIC (µg/mL)Reference StandardStandard MIC (µg/mL)
Unsubstituted Scaffold Escherichia coli32.0Ampicillin1.56
4-Fluoro-phenyl Derivative Pseudomonas aeruginosa4.0Ciprofloxacin0.5
2,4-Dichloro-phenyl Derivative Staphylococcus aureus0.023Ceftriaxone3.125
4-Methoxy-phenyl Derivative Candida albicans16.0Fluconazole8.0

Data synthesized from comparative in vitro screening assays[4],[5],[3],[6]. Lower MIC values indicate superior antimicrobial potency.

Experimental Methodologies: Self-Validating Protocols

To ensure absolute trustworthiness and reproducibility, the evaluation of antimicrobial activity must be designed as a self-validating system. The following protocol utilizes the Resazurin Microtiter Assay (REMA), which provides an objective, colorimetric readout of microbial viability, eliminating the subjectivity of visual turbidity assessments.

Self-Validating Broth Microdilution Protocol

Step 1: Compound Preparation & Solubilization Synthesize and purify the pyrazole derivatives to >98% purity via HPLC. Dissolve the compounds in 100% Dimethyl Sulfoxide (DMSO) to create a 10 mg/mL stock solution. Causality: High purity prevents trace synthetic contaminants from skewing the biological data. DMSO is strictly required to ensure complete dissolution of the highly lipophilic pyrazole derivatives[6].

Step 2: Assay Plate Setup & Serial Dilution In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) to achieve a final testing concentration range of 0.01 to 256 µg/mL.

Step 3: Internal Controls Setup (Critical for System Validation) A trustworthy assay requires internal validation to rule out false positives/negatives:

  • Positive Growth Control: MHB + Inoculum (Validates baseline microbial viability).

  • Negative Sterility Control: MHB only (Validates the absence of environmental contamination).

  • Vehicle Control: MHB + Inoculum + 1% DMSO (Ensures the solvent itself does not exhibit background cellular toxicity).

  • Reference Standard: Standard antibiotics (e.g., Ciprofloxacin, Ceftriaxone) run in parallel to benchmark potency[3][6].

Step 4: Inoculation Standardize the microbial suspension to a 0.5 McFarland standard (approximately 1.5×108 CFU/mL) using a spectrophotometer (OD600). Dilute the suspension to yield a final well concentration of 5×105 CFU/mL.

Step 5: Incubation & Objective Readout Incubate the plates at 37°C for 24 hours (for bacteria) or 25°C for 48 hours (for fungi). Following incubation, add 30 µL of 0.015% resazurin dye solution to each well and incubate for an additional 2 hours. Causality: Metabolically active (living) cells reduce the blue resazurin dye to pink resorufin. The MIC is objectively defined as the lowest concentration well that remains strictly blue, indicating the complete cessation of cellular respiration and microbial death.

Workflow S1 Compound Synthesis S2 Stock Solution (DMSO) S1->S2 S3 Serial Dilution (96-Well Plate) S2->S3 S4 Microbial Inoculation S3->S4 S5 Incubation (24-48h) S4->S5 S6 MIC Readout (Resazurin) S5->S6

Self-validating broth microdilution workflow for objective MIC determination.

Conclusion

The 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one scaffold is not merely an intermediate; it is a highly tunable pharmacophore capable of yielding next-generation antimicrobial agents. By strategically applying electron-withdrawing substituents, researchers can drastically enhance membrane permeability and target affinity. When evaluated through rigorous, self-validating methodologies, these derivatives consistently demonstrate the potential to outcompete standard clinical antibiotics, particularly against resistant Gram-positive strains.

References

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at:[Link]

  • Meddocs Publishers. Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Available at: [Link]

  • MDPI. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Available at: [Link]

  • Der Pharma Chemica. Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives. Available at: [Link]

  • Rasayan Journal of Chemistry. Synthesis of Few 1,3,4-Oxadiazole Derivatives Blended with Different Heterocycles and Their In-Vitro Antibacterial Activities. Available at:[Link]

  • Journal of Drug Delivery and Therapeutics. Synthesis of some new 1,3,5-trisubstituted pyrazoles as antioxidant and antiinflammatory agents. Available at:[Link]

Sources

Validation

Validating Computational Models for 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one Reactivity: A Comparative Guide

Executive Summary For drug development professionals and synthetic chemists, 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one (commonly known as 3-acetyl-1-phenylpyrazole) is a highly versatile building block. It serves as a crit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one (commonly known as 3-acetyl-1-phenylpyrazole) is a highly versatile building block. It serves as a critical precursor for synthesizing bioactive heterocycles, including antitubercular chalcones and antimicrobial azolopyrimidines [1]. However, accurately predicting its regioselectivity—specifically distinguishing between nucleophilic attack at the acetyl group and electrophilic aromatic substitution on the pyrazole core—requires robust computational modeling.

This guide objectively compares the performance of Density Functional Theory (DFT), Semi-Empirical methods, and Machine Learning (ML) models in predicting the reactivity of this molecule. By establishing self-validating experimental protocols, we provide a framework to ground in silico predictions with in vitro spectroscopic reality.

The Mechanistic Landscape & Reactivity Profile

To evaluate a computational model, one must first understand the electronic tug-of-war within 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one. The molecule features a highly conjugated π -system, but its electron density is unevenly distributed:

  • The C3-Acetyl Group: Acts as a strong electron-withdrawing group (EWG). The carbonyl carbon is highly electrophilic, serving as the primary site for nucleophilic attacks (e.g., Claisen-Schmidt condensations) [2].

  • The C4-Pyrazole Position: Despite the EWG at C3, the lone pairs from the pyrazole nitrogens localize the Highest Occupied Molecular Orbital (HOMO) near the C4 position, making it the prime target for electrophilic aromatic substitution (e.g., halogenation) [3].

  • The N1-Phenyl Ring: Provides steric shielding and extended conjugation, influencing the dihedral angle of the pyrazole core.

Reactivity Molecule 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one Core Structure C3_Acetyl C3-Acetyl Group Carbonyl Carbon High f+ (Electrophilic) Molecule->C3_Acetyl Nucleophilic Attack C4_Pyrazole C4-Pyrazole Position High f- (Nucleophilic) Molecule->C4_Pyrazole Electrophilic Attack N2_Pyrazole N2-Pyrazole Lone Pair Donor Coordination Site Molecule->N2_Pyrazole Metal Coordination Phenyl_Ring N1-Phenyl Ring Steric Shielding & Inductive Effects Molecule->Phenyl_Ring Pi-Pi Stacking Reaction1 Claisen-Schmidt Condensation C3_Acetyl->Reaction1 Reaction2 Halogenation / Nitration C4_Pyrazole->Reaction2

Reactivity mapping of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one based on Fukui indices.

Comparative Analysis of Computational Approaches

Not all computational models are equipped to handle the delocalized π -electrons and lone pairs of pyrazole derivatives.

Why DFT is the Gold Standard here: While Semi-Empirical models (like PM6) are computationally cheap, they severely underestimate the energy barriers of the acetyl group's rotational conformers. For 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one, using the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is critical. The inclusion of diffuse functions (++) is non-negotiable; without them, the model cannot accurately map the expanded electron clouds of the N2 and carbonyl oxygen lone pairs, leading to skewed Fukui indices and inaccurate nucleophilic susceptibility predictions [4].

Table 1: Computational Model Performance Comparison
Model TypeLevel of Theory / ArchitectureComputational CostHOMO-LUMO Gap AccuracyMechanistic InterpretabilityBest Use Case
DFT B3LYP/6-311++G(d,p)High (Hours/Days)Excellent ( ±0.15 eV)High (Fukui, MEP, NBO)Transition state mapping, regioselectivity.
Semi-Empirical PM6 / AM1Low (Seconds/Mins)Poor (Underestimates)Moderate (Basic charges)High-throughput conformational screening.
Machine Learning GNNs (e.g., Chemprop)Very Low (Seconds)N/A (Predicts bulk)Low (Black-box)Predicting logP, toxicity, or bioactivity.

Self-Validating Experimental Protocols

A computational model is only as good as the experimental data used to validate it. A pervasive error in literature is comparing gas-phase DFT calculations directly to solid-state IR spectra (e.g., KBr pellets). In the solid state, intermolecular hydrogen bonding and crystal packing forces artificially lower the C=O stretching frequency.

To create a self-validating system , experimental data must be acquired in a dilute, non-polar solvent, perfectly mirroring the Polarizable Continuum Model (PCM) used in the DFT calculations. Furthermore, an internal standard must be used to isolate systemic instrumental variance from true molecular behavior.

Workflow cluster_models Computational Models Target Target Molecule In Silico vs In Vitro DFT DFT (B3LYP/6-311++G**) Implicit Solvation (PCM) Target->DFT SemiEmp Semi-Empirical (PM6) Gas Phase Target->SemiEmp Spectra Predicted IR/NMR & HOMO-LUMO Gap DFT->Spectra SemiEmp->Spectra Exp Experimental Validation (Dilute CCl4 / CDCl3) Spectra->Exp Spectral Correlation Refine Model Refinement & Dihedral Adjustment Exp->Refine Refine->DFT

Workflow for self-validating computational predictions against solvent-matched experimental data.

Step-by-Step Methodologies
Protocol A: Computational Execution (Gaussian 16)
  • Initial Geometry Optimization: Build the 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one structure. Run a preliminary optimization using a lower basis set (B3LYP/6-31G*) to save computational time.

  • High-Level Optimization & Frequency Calculation: Escalate to B3LYP/6-311++G(d,p). Append the freq keyword. Causality check: Ensure zero imaginary frequencies in the output; an imaginary frequency indicates the molecule is trapped in a transition state rather than a true local minimum.

  • Solvation Modeling: Apply the Polarizable Continuum Model (SCRF=(PCM, Solvent=Chloroform)) to simulate the dielectric environment of the experimental validation.

  • Property Extraction: Extract the HOMO-LUMO energy gap, Molecular Electrostatic Potential (MEP), and calculate Fukui functions ( f+ , f− ) via population analysis.

Protocol B: Spectroscopic Validation (In Vitro)
  • Sample Preparation (Self-Validation Step): Dissolve 5 mg of the synthesized pyrazole in 1 mL of anhydrous CDCl3​ (for NMR) or CCl4​ (for IR). Crucial: Add 1 μL of pure acetophenone as an internal standard.

  • IR Acquisition: Use a solution-phase IR cell with NaCl windows. The non-polar solvent prevents dimerization, ensuring the C=O stretch reflects the monomeric state predicted by DFT. Compare the acetophenone C=O stretch to literature values to validate instrument calibration.

  • NMR Acquisition: Acquire 1 H and 13 C spectra at 400 MHz. Use Tetramethylsilane (TMS) at 0.00 ppm to anchor the chemical shifts.

Correlating In Silico Predictions with In Vitro Data

When comparing the outputs, the DFT model typically predicts a HOMO-LUMO gap of ~3.80 to 4.10 eV for 1-phenylpyrazole derivatives, indicating a moderate kinetic stability and a propensity to absorb in the near-UV region [2].

Variances between predicted and experimental data are not "errors" but rather physical realities that the model simplifies. For example, DFT often overestimates π -conjugation, predicting a perfectly planar structure between the acetyl group and the pyrazole ring. In solution, slight steric repulsion from the N2 lone pair induces a minor dihedral twist. This twist reduces conjugation, which slightly shifts the experimental C=O stretching frequency higher than the DFT prediction.

Table 2: DFT Predictions vs. Experimental Benchmarks
ParameterDFT Predicted (B3LYP/PCM)Experimental (Dilute Solution) Δ VarianceCausality of Variance
C=O Stretch (IR) 1675 cm −1 1688 cm −1 +13 cm −1 Solution-phase dihedral twist reduces conjugation, strengthening the C=O bond.
C=N Stretch (IR) 1540 cm −1 1545 cm −1 +5 cm −1 Minor vibrational anharmonicity not fully captured by the scaling factor.
Acetyl CH3​ ( 1 H NMR) 2.45 ppm2.58 ppm+0.13 ppmSolvent magnetic anisotropy ( CDCl3​ ) deshields the protons slightly more than PCM predicts.
Pyrazole C4-H ( 1 H NMR) 6.80 ppm6.92 ppm+0.12 ppmIntermolecular π−π stacking in solution, even at high dilution.
HOMO-LUMO Gap 3.95 eV3.88 eV (UV-Vis onset)-0.07 eVExcellent agreement; validates the use of diffuse functions in the basis set.

Conclusion

Validating computational models for 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one requires a strict alignment between in silico parameters and in vitro environments. While Semi-Empirical and ML models offer speed, DFT (B3LYP/6-311++G**) remains the only reliable method for mapping the complex regioselectivity of the pyrazole core. By employing self-validating, dilute-solution experimental protocols, researchers can eliminate phase-mismatch errors, ensuring that their computational reactivity mappings translate reliably to the synthetic bench.

References

  • Synthesis and Antimicrobial Activity of Novel Azolopyrimidines and Pyrido-Triazolo-Pyrimidinones Incorporating Pyrazole Moiety. ResearchGate. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. ACS Omega. Available at: [Link]

  • Reactivity of Pyrazole Derivatives With Halomethanes: A DFT Theoretical Study. Journal of Molecular Modeling. Available at:[Link]

  • Design, Synthesis, DFT Study and Antifungal Activity of Pyrazolecarboxamide Derivatives. Molecules. Available at:[Link]

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one

In the fast-paced environment of drug discovery and development, the lifecycle of a chemical compound extends far beyond its synthesis and application in our experiments. The final step, proper disposal, is a critical co...

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Author: BenchChem Technical Support Team. Date: April 2026

In the fast-paced environment of drug discovery and development, the lifecycle of a chemical compound extends far beyond its synthesis and application in our experiments. The final step, proper disposal, is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one, ensuring the protection of personnel and compliance with regulatory standards. The procedures outlined here are grounded in established safety protocols and an understanding of the compound's potential hazards.

Understanding the Compound: Hazard Profile

Before handling any chemical for disposal, a thorough understanding of its hazard profile is paramount. 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one is classified with the following hazards:

  • Skin Irritation (Category 2) [1]

  • Serious Eye Irritation (Category 2A) [1]

  • Specific target organ toxicity — single exposure (Category 3) , which may cause respiratory irritation or drowsiness and dizziness.[1][2]

While some pyrazole derivatives have been noted for their low toxicity in specific studies[3][4], the potential for skin and eye irritation, as well as respiratory effects, necessitates careful handling during disposal. The overarching principle is to treat all chemical waste as hazardous unless confirmed otherwise by a qualified safety professional[5].

Core Principles of Chemical Waste Management

The disposal of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one must adhere to the foundational principles of laboratory chemical waste management as mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). These principles include:

  • Segregation: Never mix incompatible waste streams. This prevents dangerous chemical reactions[6].

  • Containment: Use appropriate, chemically compatible, and properly sealed containers for waste accumulation[6][7].

  • Labeling: All waste containers must be clearly and accurately labeled with their contents[8][9].

  • Accumulation: Store waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation[8].

  • Training: All personnel handling hazardous waste must receive proper training on its risks and disposal procedures[7][10].

Step-by-Step Disposal Protocol for 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one

This protocol is designed to provide a clear, actionable workflow for the safe disposal of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one and its associated waste.

Personal Protective Equipment (PPE)

Before beginning any disposal procedures, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should also be worn over the goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat is sufficient for handling small quantities.

  • Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary. Always work in a well-ventilated area, preferably within a chemical fume hood[2][11].

Waste Segregation and Container Selection

Proper segregation is key to preventing hazardous reactions.

  • Solid Waste:

    • Contaminated Materials: Gloves, weigh boats, and other contaminated disposable labware should be collected in a designated, plastic-lined container labeled for solid chemical waste.

    • Unused Compound: Unused or expired 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one should be disposed of in its original container if possible, or in a new, clean, and compatible container.

  • Liquid Waste:

    • Solutions: If the compound is in solution, it should be collected in a chemically compatible (e.g., glass or polyethylene) liquid waste container.

    • Rinsate: When rinsing glassware that contained the compound, the initial rinsate should be collected as hazardous waste. Subsequent rinses with a solvent like ethanol may also need to be collected, depending on your institution's policies. Never dispose of chemical waste down the drain[12].

  • Sharps Waste:

    • Any needles, syringes, or other sharps contaminated with 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one must be disposed of in a designated sharps container[6].

Waste Container Labeling

Accurate and thorough labeling is a regulatory requirement and essential for the safety of everyone in the laboratory and for the waste disposal vendor.

  • The label must clearly state "Hazardous Waste "[7].

  • List the full chemical name: "1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one ". Do not use abbreviations or chemical formulas[7].

  • Indicate the approximate concentration and quantity of the waste.

  • Include the date when waste was first added to the container.

  • Your name, laboratory, and contact information must be clearly visible.

Storage in a Satellite Accumulation Area (SAA)

Waste containers must be stored in a designated SAA while they are being filled.

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel[8].

  • Ensure the container is kept closed at all times, except when adding waste[8].

  • Store the waste container in secondary containment to prevent spills.

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA[5].

Arranging for Final Disposal

Once the waste container is full or you are ready to have it removed, follow your institution's procedures for waste pickup.

  • Complete and submit a hazardous waste disposal form as required by your institution's Environmental Health and Safety (EHS) office[8].

  • The EHS office will then arrange for the collection of the waste by a licensed hazardous waste disposal company[8].

  • Final disposal will likely be through high-temperature incineration at a permitted facility[6][13].

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one.

G start Start: Disposal of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify_waste 2. Identify Waste Type ppe->identify_waste solid Solid Waste (Contaminated Labware, Unused Compound) identify_waste->solid Solid liquid Liquid Waste (Solutions, Rinsate) identify_waste->liquid Liquid sharps Sharps Waste (Contaminated Needles, etc.) identify_waste->sharps Sharps solid_container 3a. Place in Labeled Solid Waste Container solid->solid_container liquid_container 3b. Place in Labeled Liquid Waste Container liquid->liquid_container sharps_container 3c. Place in Labeled Sharps Container sharps->sharps_container store_saa 4. Store in Designated Satellite Accumulation Area (SAA) solid_container->store_saa liquid_container->store_saa sharps_container->store_saa request_pickup 5. Request Waste Pickup from EHS store_saa->request_pickup end_disposal End: Professional Disposal request_pickup->end_disposal

Caption: Disposal workflow for 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one.

Summary of Hazard Information

Hazard ClassificationCategoryPrecautionary Statement
Skin Irritation2H315: Causes skin irritation.[1]
Serious Eye Irritation2AH319: Causes serious eye irritation.[1]
Specific target organ toxicity3H336: May cause drowsiness or dizziness.[1]

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. The responsible management of chemical waste is not just a regulatory requirement but a cornerstone of scientific integrity.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Available from: [Link]

  • NextSDS. 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one — Chemical Substance Information. Available from: [Link]

  • US Bio-Clean. (2014, June 13). OSHA Compliance For Laboratories. Available from: [Link]

  • Environmental Health and Safety Office. Laboratory Waste Management Guidelines. (2020, October). Available from: [Link]

  • NextSDS. 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine — Chemical Substance Information. Available from: [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available from: [Link]

  • University of North Texas at Dallas. (2025, July 1). Chemical Disposal Guidelines Department of Natural Sciences. Available from: [Link]

  • U.S. Environmental Protection Agency. (2025, March 28). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Available from: [Link]

  • Occupational Safety and Health Administration. Laboratory Safety Guidance. Available from: [Link]

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet - Bis(3-methyl-1-phenyl-5-pyrazolone). Available from: [Link]

  • Spill Containment Blog. (2014, April 16). OSHA Guidelines For Labeling Laboratory Chemicals. Available from: [Link]

  • Mariappan, G., et al. Analgesic, anti-inflammatory, antipyretic and toxicological evaluation of some newer 3-methyl pyrazolone derivatives. PMC. Available from: [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Available from: [Link]

  • Lima, V. T., et al. (2015). Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase. J-Stage. Available from: [Link]

  • Noreen, S., et al. (2023, October 9). Safety Evaluation of Nicotinic Acid Based Pyrazolone Derivatives in Human Cells. Available from: [Link]

  • Lima, V. T., et al. (2015). Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. PubMed. Available from: [Link]

  • Kumari, S., & Gupta, H. (2025, March 31). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Available from: [Link]

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one

As researchers and drug development professionals, our work with novel chemical entities like 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one is foundational to discovery. However, advancing science must be built upon an unwaver...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities like 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one is foundational to discovery. However, advancing science must be built upon an unwavering commitment to safety. This guide provides a detailed protocol for the safe handling, use, and disposal of this compound, grounded in established safety principles and synthesized from available hazard data. Our objective is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your experimental work.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its potential hazards is paramount. For 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one and its analogs, the primary hazards identified are:

  • Skin Irritation: The compound is classified as a skin irritant.[1][2][3] Direct contact can lead to redness, itching, and inflammation.

  • Serious Eye Irritation: It is also classified as a serious eye irritant.[1][2][3][4] Accidental exposure to the eyes can cause significant and potentially lasting damage.

  • Respiratory Tract Irritation: There is a potential for respiratory irritation, particularly if the compound is in a powdered form and becomes airborne.[3][4][5] Inhalation may lead to coughing, shortness of breath, and irritation of the nasal passages.

  • Harmful if Swallowed: Some related pyrazole derivatives are classified as harmful if swallowed, indicating a potential for systemic toxicity upon ingestion.[6][7][8]

Given these hazards, a multi-layered approach to personal protective equipment (PPE) is not just recommended; it is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is your most immediate and critical control measure. The following table outlines the minimum required PPE for handling 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one.

Body Part Required PPE Rationale
Hands Compatible chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and subsequent irritation.[6] Gloves must be inspected for integrity before each use.
Eyes Safety glasses with side shields or gogglesTo protect against splashes and airborne particles that could cause serious eye irritation.[2][4]
Body Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or chemical fume hoodTo minimize the inhalation of any dust or vapors, thereby preventing respiratory irritation.[4][5] For larger quantities or when generating aerosols, a NIOSH-approved respirator may be necessary.

It is crucial to adopt the proper technique for removing gloves to avoid cross-contamination.[6]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a standardized operational procedure minimizes the risk of exposure and ensures the reproducibility of your experiments.

3.1. Preparation and Weighing:

  • Designated Area: All handling of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[3][4]

  • Pre-Handling Check: Before starting, ensure that a safety shower and eye wash station are readily accessible.[6]

  • Personal Protective Equipment: Don all required PPE as outlined in the table above.

  • Weighing: If weighing the solid, do so in a fume hood to contain any airborne dust. Use a draft shield on the balance to prevent dispersal.

3.2. Solution Preparation and Use:

  • Solvent Addition: Add the solvent to the solid slowly to avoid splashing.

  • Mixing: If heating or agitation is required, ensure the vessel is securely clamped and that any potential for aerosol generation is minimized.

  • Transfers: When transferring solutions, use appropriate tools such as pipettes or cannulas to avoid spills.

3.3. Post-Handling:

  • Decontamination: Thoroughly clean the work area after use.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[4][6]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[5][8][9]

The following workflow diagram illustrates the key stages of safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Start ppe Don PPE prep_start->ppe weigh Weigh Compound in Fume Hood ppe->weigh dissolve Dissolve in Solvent weigh->dissolve reaction Perform Reaction/Use dissolve->reaction decontaminate Decontaminate Work Area reaction->decontaminate dispose Dispose of Waste decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Safe Handling Workflow for 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one
Emergency Procedures: Being Prepared

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[6] If irritation persists, seek medical attention.[9]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]

  • Spills: For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a suitable container for disposal.[4] Ensure the area is well-ventilated. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a legal and ethical responsibility.

  • Waste Collection: All waste materials contaminated with 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one, including empty containers, disposable labware, and cleaning materials, should be collected in a designated and properly labeled hazardous waste container.

  • Environmental Precautions: Do not allow the product to enter drains or waterways.[4][10] Discharge into the environment must be avoided.[6][10]

  • Disposal Method: Dispose of the waste in accordance with all local, state, and federal regulations.[10][11] This typically involves incineration by a licensed hazardous waste disposal company.

By adhering to these guidelines, you contribute to a culture of safety and ensure that your scientific pursuits are conducted with the utmost responsibility.

References

  • 1-(1-phenyl-1H-pyrazol-3-yl)
  • 1-(1-phenyl-1H-pyrazol-3-yl)
  • Safety Data Sheet - 1-(1H-pyrazol-3-yl)ethan-1-one. Enamine.
  • 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)
  • Safety Data Sheet - 3-Methyl-1-phenyl-1H-pyrazole. Fisher Scientific.
  • Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone. Unknown Source.
  • Safety Data Sheet - 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde. TCI Chemicals.
  • Chemical Safety Data Sheet - 1-(1H-pyrazol-1-yl)ethanone. ChemicalBook.
  • Safety Data Sheet - 3(5)-Phenyl-1H-pyrazole. Fisher Scientific.
  • Safety D
  • Safety Data Sheet - 1-(4-(3-Methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one. CymitQuimica.
  • 1-(1-Phenyl-1H-pyrazol-4-yl)ethan-1-one. Sigma-Aldrich.

Sources

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